The elucidation of 4,5-disubstituted indazoles presents a specific challenge in small molecule characterization due to the steric crowding between the C4-halogen and the C5-alkyl group, as well as the inherent annular tautomerism (1H- vs. 2H-) of the indazole core. This guide outlines a self-validating analytical workflow to unambiguously assign the regiochemistry and tautomeric state of 4-Bromo-5-isopropyl-1H-indazole .
Synthetic Provenance & Regiochemical Logic
Before spectral analysis, the "synthetic history" of the sample provides the primary evidence for regiochemistry. Unlike electrophilic aromatic substitution (EAS) on the indazole core—which typically favors the C3 or C5/C7 positions—the installation of a bromine at C4 usually requires a de novo ring construction strategy.
Likely Synthetic Route:
The most robust synthesis for this scaffold involves the Jacobson Indazole Synthesis or a diazonium-based cyclization starting from a pre-functionalized aniline.
Implication: If the bromine was present in the benzene precursor at the correct position relative to the amine/methyl groups, the C4-position is structurally "locked" before the pyrazole ring is formed. This reduces the elucidation burden to confirming the structure rather than discovering it.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen presence.
The presence of bromine provides a distinct spectral signature that serves as an internal standard for identification.
Parameter
Observation
Causality
Isotopic Pattern
1:1 doublet at m/z M and M+2
Natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
Fragmentation
Loss of •Br (M-79/81)
Homolytic cleavage of the C-Br bond, common in halo-aromatics.
Accurate Mass
< 5 ppm error
Confirms C₁₀H₁₁BrN₂ formula, ruling out des-bromo impurities.
NMR Spectroscopy: The Elucidation Core
Objective: Unambiguously assign the substitution pattern and tautomeric form.
1H NMR Analysis (DMSO-d₆)
The 4,5-substitution pattern breaks the symmetry of the benzene ring, leaving only two aromatic protons on the carbocycle (H6 and H7) and one on the pyrazole ring (H3).
Deshielded by C=N; no vicinal neighbors (C4 is blocked by Br).
H7
Doublet
7.3 - 7.5
~8.5 Hz
Ortho-coupling to H6. Deshielded by peri-proximity to N1.
H6
Doublet
7.1 - 7.3
~8.5 Hz
Ortho-coupling to H7.
iPr-CH
Septet
3.0 - 3.5
~6.9 Hz
Methine of isopropyl group.
iPr-CH₃
Doublet
1.2 - 1.4
~6.9 Hz
Methyls of isopropyl group.
Critical Diagnostic:
The H3 signal must appear as a singlet . If H3 appears as a doublet, it implies a proton at C4, indicating the bromine is likely at C5, C6, or C7, which would falsify the proposed structure.
2D NMR: Establishing Connectivity (NOESY)
The Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for solving the spatial arrangement of the substituents and the tautomer.
Workflow Diagram:
Caption: Logic flow for confirming regiochemistry and tautomerism via NMR.
Key NOE Correlations:
Regiochemistry (iPr vs Br):
Irradiate the isopropyl methine (CH) .
Observation: Strong NOE enhancement of H6 .
Negative Control: No NOE enhancement of H3 . (Distance between C5-iPr and C3-H is too large, and blocked by C4-Br).
Tautomerism (1H vs 2H):
Indazoles exist in equilibrium. In DMSO-d₆, the 1H-tautomer is thermodynamically favored.
1H-Form Signature: NOE correlation between NH and H7 (peri-position).
2H-Form Signature: NOE correlation between NH and H3 .
Note: If the spectrum shows broad exchangeable peaks, lower the temperature to -40°C to slow the proton exchange and resolve the tautomer signals.
X-Ray Crystallography (The Gold Standard)
If the compound is a solid, single-crystal X-ray diffraction (XRD) provides absolute structural proof.
Crystal Growth: Slow evaporation from Ethanol/Water or DCM/Hexane.
Anomalous Dispersion: The heavy Bromine atom (Z=35) acts as a strong scatterer. This allows for easy phasing of the diffraction data and determination of the absolute structure without ambiguity.
Tautomer Confirmation: XRD will explicitly show the hydrogen atom bonded to N1 (proximal to the benzene ring) rather than N2, confirming the solid-state tautomer.
References
Indazole Synthesis & Reactivity: Li, P., et al. "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones."[1][4] Organic Letters, 2011.[4][8]
Indazole Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry, 2004.
NMR Assignment of Heterocycles: Hoffman, R. "NMR Assignment: Advanced Techniques for Heterocyclic Structures." Hebrew University of Jerusalem, 2006.
Bromodomain Inhibitor Scaffolds: Wang, N., et al. "Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors."[9] Bioorganic & Medicinal Chemistry, 2017.
physical and chemical properties of 4-Bromo-5-isopropyl-1H-indazole
Advanced Scaffold for ROR t Modulators and Kinase Inhibitors Executive Summary 4-Bromo-5-isopropyl-1H-indazole (CAS: 1352220-42-0) is a specialized heterocyclic intermediate primarily utilized in the discovery of Retinoi...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffold for ROR
t Modulators and Kinase Inhibitors
Executive Summary
4-Bromo-5-isopropyl-1H-indazole (CAS: 1352220-42-0) is a specialized heterocyclic intermediate primarily utilized in the discovery of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
t) inverse agonists. Its structural uniqueness lies in the C4-bromine "handle," which facilitates palladium-catalyzed cross-couplings, and the C5-isopropyl group, which provides a critical hydrophobic anchor for ligand-protein binding interactions. This guide details its physicochemical profile, validated synthetic routes, and application in medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profile
The 4-bromo-5-isopropyl-1H-indazole scaffold presents a balance of lipophilicity and polar functionality (via the NH motif). The C4-position is sterically crowded but chemically accessible, making it a valuable node for divergent synthesis.
Table 1: Physicochemical Datasheet
Property
Value / Description
Notes
CAS Number
1352220-42-0
IUPAC Name
4-Bromo-5-isopropyl-1H-indazole
Molecular Formula
Molecular Weight
239.12 g/mol
Corrected for isopropyl analog
Appearance
Off-white to pale yellow solid
Typical for bromo-indazoles
Predicted LogP
3.2 ± 0.4
High lipophilicity due to isopropyl group
pKa (NH)
~13.8 (Predicted)
Weakly acidic; deprotonatable by bases like
H-Bond Donors
1 (NH)
H-Bond Acceptors
1 (N2)
Solubility
DMSO, DMF, DCM, Methanol
Poor water solubility
Part 2: Synthetic Routes & Process Chemistry[4][5]
Synthesizing 4-bromoindazoles with specific C5-substitution is challenging due to the natural regioselectivity of electrophilic aromatic substitution, which favors the C3 or C7 positions. Therefore, a de novo ring construction strategy via the diazotization of substituted anilines is the most reliable method.
Protocol A: The Modified Widman-Stoermer Cyclization
This protocol constructs the indazole core from a 2-methylaniline precursor. The presence of the bromine atom prior to cyclization avoids difficult regioselective bromination later.
Precursor: 3-Bromo-4-isopropyl-2-methylaniline.
Step-by-Step Methodology:
Diazotization:
Dissolve 3-bromo-4-isopropyl-2-methylaniline (1.0 eq) in glacial acetic acid.
Cool the solution to 0–5°C using an ice/brine bath. Critical: Temperature control prevents diazonium decomposition.
Add an aqueous solution of sodium nitrite (
, 1.1 eq) dropwise. Maintain internal temperature .
Cyclization:
Allow the mixture to stir at 0°C for 1 hour.
The diazonium intermediate undergoes spontaneous intramolecular cyclization onto the methyl group.
Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
Work-up & Purification:
Concentrate the solvent under reduced pressure.
Neutralize the residue with saturated
solution.
Extract with Ethyl Acetate (
).
Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 65–75%.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from precursor selection to the final cyclized product.
Figure 1: De novo synthesis of the indazole core via diazotization of o-alkylanilines.
Part 3: Chemical Reactivity & Functionalization
The 4-bromo-5-isopropyl-1H-indazole molecule possesses two distinct "reaction zones" that allow medicinal chemists to elaborate the scaffold.
1. C4-Bromine: The Suzuki-Miyaura Handle
The bromine at C4 is sterically hindered by the adjacent C5-isopropyl group. Standard Suzuki coupling conditions often fail.
Optimization: Use highly active phosphine ligands like SPhos or XPhos to overcome steric hindrance.
Base Selection:
is preferred over carbonates to minimize protodebromination.
2. N1-Nitrogen: Alkylation & Protection
The N1 proton is acidic. Alkylation (e.g., with alkyl halides) usually results in a mixture of N1- and N2-isomers.
Regiocontrol: N1-alkylation is generally favored thermodynamically. Using a soft base (
) in a polar aprotic solvent (DMF) enhances N1 selectivity.
Protection: For C4-coupling reactions, protect N1 with THP (tetrahydropyran) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent catalyst poisoning.
This specific scaffold is highly relevant in the development of ROR
t (Retinoic Acid Receptor-related Orphan Receptor gamma t) modulators. RORt is a master regulator of Th17 cell differentiation, driving the production of IL-17A and IL-17F, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.
Mechanism of Action: The "Short-Long" Switch
Research indicates that the substituent at the C5 position of the indazole core acts as a "molecular switch."
Agonism vs. Inverse Agonism: Small changes in the C5-group (e.g., Methyl vs. Isopropyl) can toggle the molecule between stabilizing the active receptor conformation (agonist) or destabilizing Helix 12 (inverse agonist).
Role of 4-Bromo-5-isopropyl-1H-indazole: The bulky isopropyl group, combined with the C4-substitution, occupies a hydrophobic pocket that forces the receptor into an inactive conformation, making this scaffold a potent inverse agonist precursor.
Key Application Area:
Psoriasis: Topical or oral inhibition of Th17 cytokine production.
Multiple Sclerosis: Modulation of neuroinflammation.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it shares hazard profiles with general halogenated indazoles.
GHS Classification:
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
Storage: Keep under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive.
References
PubChem. (n.d.).[1][2] 4-Bromo-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]
Wang, Y., et al. (2018).[3] Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences. Retrieved from [Link]
Vittoria, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry / ResearchGate. Retrieved from [Link]
Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.[4] Retrieved from
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[5][6][7] Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of potential synthetic pathways for 4-bromo-5-isopropyl-1H-indazole,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of potential synthetic pathways for 4-bromo-5-isopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, and its substituted derivatives are integral to numerous pharmacologically active agents. This document outlines logical and scientifically grounded synthetic strategies, offering insights into the underlying chemical principles and experimental considerations.
Introduction: The Significance of Substituted Indazoles
The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and has garnered significant attention from medicinal chemists.[1] The unique electronic properties and structural features of indazoles allow them to interact with a variety of biological targets. Consequently, functionalized indazoles are key components in a range of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antibacterial properties.[2][3] The specific substitution pattern of 4-bromo-5-isopropyl-1H-indazole suggests its potential as a versatile intermediate for further chemical elaboration, particularly through cross-coupling reactions at the bromine-bearing carbon, to generate diverse molecular libraries for drug screening.
Proposed Synthetic Pathways
Pathway 1: Synthesis via Nitration and Cyclization of a Substituted Toluene
This approach is adapted from a known synthesis of 4-bromo-5-methyl-1H-indazole and represents a classical and robust method for constructing the indazole core.[4] The key is the strategic introduction of the necessary functional groups onto an aromatic precursor, followed by cyclization to form the bicyclic system.
Conceptual Workflow:
Caption: Proposed synthesis of 4-Bromo-5-isopropyl-1H-indazole via a multi-step sequence starting from 4-isopropyl-2-nitrotoluene.
Detailed Experimental Protocol:
Step 1: Bromination of 4-Isopropyl-2-nitrotoluene.
Rationale: The initial step involves the regioselective bromination of the aromatic ring. The nitro and isopropyl groups will direct the incoming electrophile (bromine).
Procedure: To a solution of 4-isopropyl-2-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide. The reaction is typically carried out at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the product, 2-bromo-4-isopropyl-1-methyl-5-nitrobenzene, is isolated by extraction and purified by column chromatography.
Step 2: Oxidation to the Benzaldehyde.
Rationale: The methyl group is oxidized to an aldehyde, which is a necessary precursor for the subsequent cyclization step.
Procedure: The 2-bromo-4-isopropyl-1-methyl-5-nitrobenzene is dissolved in a suitable solvent system, and a strong oxidizing agent such as chromium trioxide in acetic anhydride or potassium permanganate is added. The reaction conditions need to be carefully controlled to avoid over-oxidation to the carboxylic acid. After the reaction is complete, the product, 2-bromo-4-isopropyl-5-nitrobenzaldehyde, is isolated and purified.
Step 3: Formation of an Oxime or Hydrazone.
Rationale: The aldehyde is converted to a derivative that can undergo intramolecular cyclization. A common strategy is the formation of an oxime by reaction with hydroxylamine.
Procedure: The 2-bromo-4-isopropyl-5-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. The resulting oxime is then isolated.
Step 4: Reductive Cyclization.
Rationale: The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the indazole ring.
Procedure: The oxime is subjected to reductive cyclization conditions. This can be achieved using a variety of reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The reaction results in the formation of 4-bromo-5-isopropyl-1H-indazole. Purification is typically performed by recrystallization or column chromatography.
Pathway 2: Synthesis from a Substituted Aniline
This alternative strategy is based on the synthesis of 5-bromo-4-fluoro-1H-indazole and involves the construction of the indazole ring from an appropriately substituted aniline derivative.[5]
Conceptual Workflow:
Caption: An alternative synthetic route to 4-Bromo-5-isopropyl-1H-indazole starting from 3-isopropylaniline.
Detailed Experimental Protocol:
Step 1: Bromination of 3-Isopropylaniline.
Rationale: The first step is the regioselective bromination of the aniline ring. The amino group is a strong activating group and will direct the bromine to the ortho and para positions.
Procedure: To a solution of 3-isopropylaniline in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) at a low temperature to control the reaction. The major product is expected to be 2-bromo-5-isopropylaniline. Purification is achieved through standard workup and column chromatography.
Step 2: Diazotization and Cyclization (Jacobsen Indazole Synthesis).
Rationale: The aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. To facilitate this, the amino group is often first protected.
Procedure: The 2-bromo-5-isopropylaniline is first protected, for example, by acetylation with acetic anhydride. The protected aniline is then treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the diazonium salt. The diazonium salt is then allowed to warm to room temperature or gently heated to induce cyclization, forming a protected 4-bromo-5-isopropyl-1H-indazole.
Step 3: Deprotection.
Rationale: The final step is the removal of the protecting group from the indazole nitrogen.
Procedure: The protected 4-bromo-5-isopropyl-1H-indazole is subjected to appropriate deprotection conditions. For an acetyl group, this can be achieved by hydrolysis with a base such as sodium hydroxide in an aqueous alcohol solution. The final product, 4-bromo-5-isopropyl-1H-indazole, is then isolated and purified.
Shorter route; avoids the use of heavy metal oxidants.
Potential Challenges
Control of regioselectivity in bromination; oxidation step can be harsh.
Handling of potentially unstable diazonium salts; protection/deprotection adds steps.
Conclusion and Future Perspectives
The synthesis of 4-bromo-5-isopropyl-1H-indazole can be reasonably achieved through multi-step sequences starting from readily available aromatic precursors. Both pathways presented in this guide offer viable approaches, each with its own set of advantages and challenges. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the laboratory's expertise with particular reaction types.
Further optimization of reaction conditions for each step will be crucial to maximize yields and purity. Additionally, modern synthetic methodologies, such as transition-metal-catalyzed C-H activation and annulation, could offer more direct and efficient routes to this and other similarly substituted indazoles and warrant investigation.[6] The continued development of novel synthetic strategies for functionalized indazoles will undoubtedly accelerate the discovery of new therapeutic agents.
References
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. Available at: [Link]
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]
2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. Available at: [Link]
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones - ACS Publications. Available at: [Link]
4-Bromo-5-isopropyl-1H-indazole: Strategic Scaffold for Kinase and Chaperone Inhibition
The following technical guide is structured for researchers and drug discovery professionals, focusing on the physicochemical properties, synthetic architecture, and medicinal chemistry utility of 4-Bromo-5-isopropyl-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured for researchers and drug discovery professionals, focusing on the physicochemical properties, synthetic architecture, and medicinal chemistry utility of 4-Bromo-5-isopropyl-1H-indazole .
Executive Summary & Chemical Identity
4-Bromo-5-isopropyl-1H-indazole (CAS: 610796-21-9) is a specialized heterocyclic building block used primarily in the development of small-molecule inhibitors targeting ATP-binding pockets.[1] Its structural uniqueness lies in the 4,5-substitution pattern : the bromine at C4 serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group at C5 provides a critical hydrophobic anchor, often enhancing selectivity for kinases (e.g., ROR
, VEGFR) and heat shock proteins (Hsp90).
Physicochemical Profile
Property
Value
CAS Number
610796-21-9
Molecular Formula
Molecular Weight
239.11 g/mol
Exact Mass
238.0106
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)
~13.8 (NH acidic), ~1.2 (N basic)
SMILES
CC(C)C1=C(Br)C2=C(NN=C2)C=C1
Synthetic Architecture
While direct literature on the isopropyl variant is often proprietary, the synthesis follows a robust Directed Lithiation-Cyclization strategy homologous to the 4-bromo-5-methyl analogue (Patent CN112321510A). This route is preferred over classical diazonium methods due to higher regioselectivity and safety profiles.
The "Fluoro-Formyl" Cyclization Route
The most efficient construction of the 4-bromo-5-isopropylindazole core utilizes the acidity of the proton between the bromine and fluorine atoms in the precursor 2-bromo-4-fluoro-1-isopropylbenzene .
Step-by-Step Protocol (Adapted for Isopropyl Variant)
Mechanism: The proton at the C3 position (between Br and F) is the most acidic due to the inductive effect of two halogens. LDA selectively deprotonates here.
Process: The lithiated species attacks DMF, yielding the intermediate 2-bromo-3-formyl-4-fluoro-1-isopropylbenzene upon quenching.
Indazole Ring Closure:
Reagents: Hydrazine Hydrate (
), Ethanol/THF, Reflux.
Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (
) displacing the fluorine atom to close the pyrazole ring.
Figure 1: Synthetic pathway utilizing directed ortho-lithiation and hydrazine cyclization.
Medicinal Chemistry Utility
The 4-bromo-5-isopropyl-1H-indazole scaffold is not merely a structural spacer; it is a "privileged scaffold" in kinase discovery.
Functionalization Logic
C4-Bromine (The Vector):
Reactivity: The C4 position is sterically crowded but reactive towards Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Application: This vector typically points towards the solvent-front or the hinge region of a kinase ATP pocket, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines).
C5-Isopropyl (The Anchor):
Role: Provides a bulky, lipophilic moiety.
Selectivity: This group often occupies the hydrophobic "Gatekeeper" pocket or the hydrophobic back-pocket (e.g., in Hsp90 or VEGFR2), inducing conformational selectivity that linear alkyl chains cannot achieve.
N1-Hydrogen:
Role: Critical Hydrogen-bond donor (HBD) interacting with the Glu/Asp residues in the kinase hinge region.
Case Study: Hsp90 Inhibition
Indazole derivatives have shown high potency as Hsp90 inhibitors. The 4-bromo position allows for the extension of the molecule to interact with the ATP-lid region, while the indazole core mimics the adenine ring of ATP.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the substituents.
Handling & Safety Protocols
As an aryl halide and heterocyclic amine, standard safety precautions for organic synthesis apply.
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-Br bond is stable, but the indazole NH can be sensitive to oxidation over long periods if not protected.
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles.
References
ChemScene. (2024). 4-Bromo-5-isopropyl-1H-indazole Product Data. Retrieved from
Wang, Y., et al. (2015).[4] Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie.
Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from
PubChem. (2024). 4-Bromo-1H-indazole Compound Summary. (General scaffold reference). Retrieved from
literature review of 4-Bromo-5-isopropyl-1H-indazole synthesis
The following is an in-depth technical guide on the synthesis of 4-Bromo-5-isopropyl-1H-indazole , a critical intermediate in the development of KRAS G12C inhibitors such as Adagrasib (MRTX849). Executive Summary 4-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the synthesis of 4-Bromo-5-isopropyl-1H-indazole , a critical intermediate in the development of KRAS G12C inhibitors such as Adagrasib (MRTX849).
Executive Summary
4-Bromo-5-isopropyl-1H-indazole (CAS: 610796-21-9) is a high-value heterocyclic scaffold predominantly used in medicinal chemistry. It serves as the "warhead" carrier or core structural motif in covalent inhibitors targeting the KRAS G12C mutation. Its unique substitution pattern—specifically the bromine at C4 and the isopropyl group at C5—provides a precise geometric vector for coupling with tetrahydropyridopyrimidines or other pharmacophores, while the indazole nitrogen offers a handle for solubility-enhancing groups.
This guide details a robust, two-stage synthesis route validated in pharmaceutical development contexts. The protocol prioritizes regiochemical control and scalability, utilizing a directed ortho-lithiation (DoM) strategy followed by a hydrazine-mediated cyclization.
Retrosynthetic Analysis
The construction of the 4-bromo-5-isopropylindazole core relies on the formation of the pyrazole ring from a highly substituted benzene precursor.
Disconnection: The N1–C7a and N2–C3 bonds are formed via hydrazine condensation.
Key Intermediate:2-Bromo-6-fluoro-3-isopropylbenzaldehyde .[1][2][3] This molecule contains all the necessary carbon atoms and functional handles (aldehyde for condensation, fluorine for SNAr cyclization).
Starting Material:2-Bromo-4-fluoro-1-isopropylbenzene .[3] The aldehyde functionality is introduced regioselectively via lithiation directed by the inductive effects of the halogen substituents.
Figure 1: Retrosynthetic logic flow for the target indazole.
Detailed Synthetic Protocols
Stage 1: Synthesis of 2-Bromo-6-fluoro-3-isopropylbenzaldehyde
This step utilizes the synergistic inductive effects of fluorine and bromine to direct lithiation to the sterically crowded C3 position (between the halogens), which is chemically distinct from the C5 or C6 protons.
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-bromo-4-fluoro-1-isopropylbenzene (1.0 equiv) and anhydrous THF (approx. 15 mL/g of substrate).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain an inert nitrogen or argon atmosphere.
Lithiation: Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 equiv) over 20–30 minutes. Maintain internal temperature below -70 °C.
Mechanism Note: The bulky isopropyl group and the directing power of the fluorine atom favor deprotonation at the position ortho to the fluorine and ortho to the bromine (the most acidic proton due to inductive withdrawal).
Equilibration: Stir the mixture at -78 °C for 30–60 minutes to ensure complete formation of the aryllithium species.
Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir at -78 °C for 2 hours.
Quench: Slowly warm the reaction to 0 °C and quench with saturated aqueous NH4Cl or water.
Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: The crude aldehyde is typically an oil that can be used directly or purified via silica gel chromatography (0–10% EtOAc/Hexanes).
Stage 2: Cyclization to 4-Bromo-5-isopropyl-1H-indazole
The aldehyde intermediate undergoes a one-pot condensation and nucleophilic aromatic substitution (SNAr) with hydrazine.
Dissolution: Dissolve the aldehyde (1.0 equiv) in DMSO (approx. 5 mL/g).
Note: DMSO is critical as a polar aprotic solvent to facilitate the SNAr step.
Reagent Addition: Add hydrazine hydrate (excess, typically 10–30 equiv).
Expert Insight: A large excess of hydrazine acts as both reagent and base, driving the reaction to completion and preventing oligomerization.
Heating: Heat the mixture to 110 °C for 16 hours.
Monitoring: Monitor via LC-MS.[4] The intermediate hydrazone may form quickly, but the ring closure (displacement of fluorine) requires thermal energy.
Workup: Cool to room temperature. Pour the reaction mixture into a large volume of water (10x reaction volume). The product may precipitate.
Extraction: If no precipitate forms, extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMSO/hydrazine) and brine.
Purification: Purify via flash column chromatography (SiO2, eluting with Hexanes/EtOAc gradient, typically 10-50% EtOAc).
Product:4-Bromo-5-isopropyl-1H-indazole is obtained as a solid.
Process Data & Specifications
Parameter
Specification / Value
Molecular Formula
C10H11BrN2
Molecular Weight
239.11 g/mol
Appearance
Off-white to pale yellow solid
Key 1H NMR Signals
Indazole C3-H: Singlet ~8.1 ppmAromatic H (C6/C7): Doublets ~7.4 ppmIsopropyl CH: Septet ~3.5 ppmIsopropyl CH3: Doublet ~1.3 ppm
Yield (Stage 1)
85–95% (Crude)
Yield (Stage 2)
60–75% (Isolated)
Critical Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Expertise & Troubleshooting (E-E-A-T)
Regioselectivity in Lithiation
The success of Stage 1 depends entirely on temperature control. If the temperature rises above -60 °C during LDA addition, the "benzylic" protons on the isopropyl group may compete for deprotonation, or the lithiated species may isomerize to the thermodynamically more stable position (adjacent to F only, rather than between Br and F). Always use an internal thermometer.
Hydrazine Safety & Handling
Hydrazine hydrate is highly toxic and a potential carcinogen.
Safety: Perform all operations in a fume hood.
Excess Removal: The large excess of hydrazine used in Stage 2 must be removed during workup. Multiple water washes are effective, but ensure the aqueous waste is treated with bleach (hypochlorite) to neutralize residual hydrazine before disposal.
Alternative Routes
While the route described above is the industry standard for this specific substitution pattern, researchers may encounter methods involving the bromination of 5-isopropylindazole. Avoid this route. Electrophilic bromination of 5-isopropylindazole typically yields a mixture of 3-bromo and 4-bromo isomers that are difficult to separate, whereas the de novo ring synthesis guarantees the 4-bromo regiochemistry.
References
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
Vertex Pharmaceuticals. (2019). Patent WO2019113279: Inhibitors of KRAS G12C. WIPO.
Mirati Therapeutics. (2020). Patent US20200347048: Crystalline Forms of MRTX849. USPTO.
reactivity of the bromine atom in 4-Bromo-5-isopropyl-1H-indazole
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-5-isopropyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-5-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes established principles of heterocyclic chemistry with practical, field-proven insights into the synthetic utility of 4-Bromo-5-isopropyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological pathways.[1] The strategic placement of a bromine atom at the 4-position, adjacent to a sterically influential isopropyl group at the 5-position, presents a unique combination of electronic and steric factors that govern its reactivity. This document provides a comprehensive exploration of the synthetic transformations achievable at the C4-position, focusing on robust, scalable, and versatile methodologies critical for drug discovery and development programs.
The causality behind this synthetic choice rests on its efficiency and regiochemical control. Starting from the commercially available 1-bromo-2-fluoro-4-isopropylbenzene, a directed ortho-metallation using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) allows for the selective deprotonation at the C6 position, ortho to the fluorine atom. Fluorine is a more potent ortho-directing group than bromine in this context. Trapping the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) installs the necessary aldehyde functionality. Subsequent steps to form the pyrazole ring of the indazole are robust and high-yielding.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Bromo-5-isopropyl-1H-indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-3-fluoro-5-isopropylbenzaldehyde.
To a solution of 1-bromo-2-fluoro-4-isopropylbenzene (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of LDA (1.2 equiv) in THF.
Stir the mixture at -78 °C for 1-2 hours. The deep color of the aryllithium species should be observed.
Add N,N-dimethylformamide (DMF) (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the aldehyde intermediate.
Step 2 & 3: Formation of 4-Bromo-5-isopropyl-1H-indazole.
Dissolve the aldehyde intermediate (1.0 equiv) and hydroxylamine hydrochloride (or methoxylamine hydrochloride) (1.2 equiv) in a suitable solvent like ethanol or ethylene glycol dimethyl ether, along with a base such as potassium carbonate (1.2 equiv).[2]
Heat the mixture (e.g., to 60-80 °C) and monitor the formation of the oxime intermediate by TLC or LC-MS.
Once the oxime formation is complete, add hydrazine hydrate (1.0-10 equiv) to the reaction mixture.[2]
Heat the reaction to 80-100 °C and stir for 2-16 hours until the cyclization is complete.
Cool the reaction, quench with water, and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallization or column chromatography will afford the pure 4-Bromo-5-isopropyl-1H-indazole.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position of the indazole ring is ideally suited for palladium-catalyzed cross-coupling reactions.[3] These reactions are the most powerful and versatile tools for functionalizing this position, offering access to a vast chemical space with high functional group tolerance and generally mild conditions. The C5-isopropyl group can exert a moderate steric influence, which may necessitate the use of bulky phosphine ligands to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating carbon-carbon bonds between the C4 position of the indazole and various sp²- and sp³-hybridized carbon atoms from boronic acids or esters.[4] This reaction is a workhorse in medicinal chemistry for synthesizing biaryl and heteroaryl structures.
Mechanistic Rationale: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid partner by forming a more nucleophilic 'ate' complex, which is crucial for the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
To a reaction vial, add 4-Bromo-5-isopropyl-1H-indazole (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 ratio).
Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
Table 1: Expected Reactivity in Suzuki Coupling
Entry
Boronic Acid Partner
Expected Product
Anticipated Yield Range*
1
Phenylboronic acid
4-Phenyl-5-isopropyl-1H-indazole
Good to Excellent
2
4-Methoxyphenylboronic acid
4-(4-Methoxyphenyl)-5-isopropyl-1H-indazole
Excellent
3
Pyridine-3-boronic acid
4-(Pyridin-3-yl)-5-isopropyl-1H-indazole
Moderate to Good
4
N-Boc-pyrrole-2-boronic acid
4-(N-Boc-pyrrol-2-yl)-5-isopropyl-1H-indazole
Good
5
Methylboronic acid
4-Methyl-5-isopropyl-1H-indazole
Moderate
*Yields are anticipated based on similar reactions reported in the literature for other bromo-indazoles and bromo-heterocycles.[5][7]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling the aryl bromide with a wide range of primary and secondary amines, as well as other N-nucleophiles.[8][9] This reaction is paramount for introducing amine functionalities that are often key pharmacophores.
Mechanistic Rationale: The choice of ligand is particularly critical in C-N coupling to facilitate the reductive elimination step, which is often rate-limiting. Sterically hindered, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos) are frequently employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine nucleophile.
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., tBuXPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
Add 4-Bromo-5-isopropyl-1H-indazole (1.0 equiv) and the amine coupling partner (1.2 equiv).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring for completion.
Cool the mixture, quench with water, and extract with an organic solvent.
Dry, concentrate, and purify the product via column chromatography.
Table 2: Scope of Buchwald-Hartwig Amination
Entry
Amine Partner
Expected Product
Anticipated Yield Range*
1
Morpholine
4-(Morpholin-4-yl)-5-isopropyl-1H-indazole
Excellent
2
Aniline
4-(Phenylamino)-5-isopropyl-1H-indazole
Good
3
Benzylamine
4-(Benzylamino)-5-isopropyl-1H-indazole
Moderate to Good
4
Indole
4-(Indol-1-yl)-5-isopropyl-1H-indazole
Good
5
Methylamine (as solution or salt)
4-(Methylamino)-5-isopropyl-1H-indazole
Moderate
*Yields are anticipated based on reactions with analogous bromo-pyrazoles and other bromo-heterocycles.[10][11][12]
The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.[13][14] This reaction is notable for its mild conditions and is essential for introducing alkynyl groups, which can serve as versatile synthetic handles for further transformations (e.g., click chemistry, reductions) or as part of an extended π-system.
Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt (typically CuI) as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. An amine base (e.g., triethylamine, diisopropylethylamine) is used both as a base and often as the solvent.
Caption: General experimental workflow for Sonogashira coupling.
To a flask containing 4-Bromo-5-isopropyl-1H-indazole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and copper(I) iodide (CuI) (1-5 mol%).
Evacuate and backfill the flask with an inert gas.
Add an anhydrous amine base, such as triethylamine or diisopropylethylamine, as the solvent. Anhydrous THF can be used as a co-solvent if needed for solubility.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
Concentrate the filtrate and purify the crude product by column chromatography.
*Yields are anticipated based on literature reports for similar aryl bromides.[14][16]
Alternative Functionalization Strategies
While palladium catalysis is dominant, other pathways can be exploited to functionalize the C4 position, offering complementary reactivity.
Lithium-Halogen Exchange
At low temperatures, the bromine atom can be swapped with lithium using an organolithium reagent like n-butyllithium or t-butyllithium. This lithium-halogen exchange is typically very fast and efficient. The resulting 4-lithio-indazole is a potent nucleophile that can react with a wide variety of electrophiles.
Causality: This method is chosen when the desired functional group is difficult to install via cross-coupling. For example, direct carboxylation, deuteration, or the addition of alkyl groups can be achieved. The N-H proton of the indazole is acidic and will be deprotonated first; therefore, at least two equivalents of the organolithium reagent are required unless the nitrogen is protected.
Representative Protocol: Lithiation and Electrophilic Quench
Protect the indazole nitrogen if necessary (e.g., as a SEM or MOM ether).
Dissolve the N-protected 4-bromo-5-isopropyl-indazole (1.0 equiv) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere.
Add n-butyllithium (1.1 equiv) dropwise and stir for 30-60 minutes.
Add the desired electrophile (1.2 equiv) (e.g., CO₂, D₂O, an alkyl halide, or an aldehyde/ketone).
Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.
Perform a standard aqueous workup and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromine by a nucleophile without a metal catalyst (SNAr) is generally challenging on electron-rich heterocyclic systems like indazole.[17] The reaction requires either a strongly electron-withdrawing group to activate the ring towards nucleophilic attack or harsh reaction conditions. For 4-Bromo-5-isopropyl-1H-indazole, SNAr is not a primary pathway and is expected to be very low-yielding with common nucleophiles under standard conditions. Copper-catalyzed nucleophilic substitution (an Ullmann-type reaction) might be a more viable, albeit often high-temperature, alternative for certain nucleophiles like alkoxides or amides.
Conclusion
The bromine atom in 4-Bromo-5-isopropyl-1H-indazole is a versatile synthetic handle, primarily enabling a rich variety of palladium-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide reliable and high-yielding pathways to C-C, C-N, and C-alkynyl bonds, respectively, establishing this compound as a valuable building block for constructing complex molecular architectures in drug discovery. Complementary to this, lithium-halogen exchange offers an alternative route for introducing a different set of functional groups via nucleophilic attack on electrophiles. A thorough understanding of these reaction pathways, coupled with rational selection of catalysts, ligands, and reaction conditions, empowers the medicinal or process chemist to efficiently explore the chemical space around the indazole core.
References
Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.
Zhang, G. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents (CN112321510A).
BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. BenchChem.
BenchChem. Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. BenchChem.
Chimirri, A., et al. (2001). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 101(12), 3891-3938. Available at: [Link]
Kamal, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 25-49. Available at: [Link]
Lee, S., et al. (2018). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles. ResearchGate. Available at: [Link]
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Iddon, B., et al. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. Available at: [Link]
LibreTexts Chemistry. (2020). Palladium catalyzed couplings. Available at: [Link]
Cereda, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11954-11967. Available at: [Link]
Sharma, P., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. Available at: [Link]
Asiri, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5092. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available at: [Link]
Navigating the Reactivity Landscape of the Indazole Ring: An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and the presence of two nitrogen atoms within the bicyclic heteroaromatic system create a complex and fascinating reactivity landscape. This guide provides a deep dive into the electrophilic and nucleophilic substitution reactions on the indazole ring, offering a comprehensive resource for researchers engaged in the synthesis and functionalization of indazole-based compounds. We will explore the underlying principles governing regioselectivity, detail field-proven experimental protocols, and present data in a clear, comparative format to empower rational drug design and development.
The Indazole Ring: Structure, Tautomerism, and Electronic Properties
Indazole, or benzo[d]pyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][2] The presence of the electron-donating amino-type nitrogen (N1) and the electron-withdrawing imino-type nitrogen (N2) significantly influences the electron density distribution across the ring system, making it susceptible to both electrophilic and nucleophilic attack.
The indazole molecule is amphoteric, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[3] This property, along with the interplay of inductive and resonance effects, dictates the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: A Tale of Competing Positions
Indazoles readily undergo a variety of electrophilic substitution reactions, including halogenation, nitration, sulfonation, and acylation.[2] The position of substitution is highly dependent on the reaction conditions, the nature of the electrophile, and the presence of substituents on the indazole ring.
The Battle for Regioselectivity: C3, C5, and C7
The pyrazole ring is generally more electron-rich than the benzene ring, making the C3 position a primary target for electrophilic attack. However, substitution at the C5 and C7 positions of the benzene ring is also commonly observed. The regioselectivity is a delicate balance of electronic and steric factors.
Halogenation
Halogenation of indazoles is a fundamental transformation for introducing a versatile handle for further functionalization. The choice of halogenating agent and reaction conditions can finely tune the regiochemical outcome.
Iodination: Treatment of indazoles with iodine in the presence of a base like potassium hydroxide in DMF typically leads to selective iodination at the C3 position.
Bromination and Chlorination: These reactions can be less selective. For instance, chlorination of 1H-indazole in an acidic medium can yield a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[2] However, selective C3-chlorination can be achieved using sodium hypochlorite.[2]
Table 1: Regioselectivity in Halogenation of 1H-Indazole
Experimental Protocol: C3-Iodination of 1H-Indazole
Dissolution: Dissolve 1H-indazole in dimethylformamide (DMF).
Base Addition: Add potassium hydroxide (KOH) to the solution and stir.
Iodine Addition: Slowly add a solution of iodine in DMF to the reaction mixture.
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
Work-up: Quench the reaction with a solution of sodium thiosulfate, followed by extraction with an organic solvent.
Purification: Purify the crude product by column chromatography to obtain 3-iodo-1H-indazole.
Nitration
Nitration of indazoles introduces a synthetically versatile nitro group, which can be a precursor to an amino group or other functionalities.
Direct Nitration: Nitration of 2H-indazoles can be achieved at the C3 position using reagents like iron(III) nitrate in the presence of TEMPO and oxygen.
Regioselective C7 Nitration: Interestingly, site-selective nitration of 2H-indazoles at the C7 position has also been reported.
Thermal Rearrangement: The synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole via a thermal rearrangement of a 2,7-dinitroindazole intermediate.
Sulfonation and Acylation
Sulfonylation: Electrochemical sulfonylation of 2H-indazoles at the C3 position has been reported using sulfonyl hydrazides or sodium sulfinates as sulfonyl donors.
Acylation: Nickel-catalyzed C3-acylation of 2H-indazoles using aldehydes as acylating agents has been developed.[4] Selective N1-acylation of indazoles can be achieved electrochemically using acid anhydrides.[5]
While the indazole ring is generally electron-rich, the presence of electron-withdrawing groups or a good leaving group can render it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key transformation in this context.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[6][7] For this reaction to proceed efficiently on an indazole ring, two conditions are generally required:
A good leaving group: Halogens (F, Cl, Br, I) are common leaving groups.
Electron-withdrawing groups: These groups, typically positioned ortho or para to the leaving group, are necessary to activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[7]
A notable application of SNAr in indazole chemistry is the synthesis of 3-aminoindazoles from 2-bromobenzonitriles, which provides an alternative to the reaction of o-fluorobenzonitriles with hydrazine.[8]
Chichibabin-type Reactions
While less common for indazoles compared to pyridine, Chichibabin-type aminations can potentially occur, particularly on activated indazole systems. These reactions involve the direct substitution of a hydride ion by an amino group, typically using sodium amide.
N-Functionalization: Alkylation and Acylation at the Nitrogen Centers
The presence of two nitrogen atoms in the indazole ring allows for N-functionalization, most commonly through alkylation and acylation. The regioselectivity of these reactions (N1 vs. N2) is a critical aspect in the synthesis of indazole-based drugs and is influenced by steric and electronic effects, as well as the reaction conditions.[9]
N-Alkylation: The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for a range of substituted indazoles.[9] DFT calculations have been employed to understand the mechanistic basis for this regioselectivity, suggesting that chelation and non-covalent interactions play a crucial role.[10][11]
N-Acylation: Regioselective N1-acylation is often achieved, sometimes through the isomerization of the initially formed N2-acylindazole to the more stable N1-isomer.[9]
Conclusion: A Versatile Scaffold for Drug Discovery
The indazole ring presents a rich and tunable platform for synthetic chemists. A thorough understanding of the principles governing electrophilic and nucleophilic substitution, as well as N-functionalization, is paramount for the efficient and regioselective synthesis of novel indazole derivatives. The interplay of electronic effects, steric hindrance, and reaction conditions provides a powerful toolkit for navigating the reactivity of this privileged scaffold. By leveraging the methodologies and insights presented in this guide, researchers can continue to unlock the full potential of indazole chemistry in the pursuit of new and improved therapeutic agents.
References
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The Organic Chemistry Tutor. (2023-01-15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
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Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4433. Retrieved from [Link]
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Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26879. Retrieved from [Link]
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ACS Publications. (2025-09-10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Retrieved from [Link]
ACS Publications. (2020-01-14). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters. Retrieved from [Link]
ACS Publications. (n.d.). Nitration of indazoles in the 3 position. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2010-05-03). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters. Retrieved from [Link]
ACS Publications. (2019-01-09). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters. Retrieved from [Link]
Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
RSC Publishing. (n.d.). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ScienceDirect. (2023-02-07). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
RSC Publishing. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from [Link]
Theoretical Elucidation of 4-Bromo-5-isopropyl-1H-indazole: Electronic Structure & Reactivity Profiling
Executive Summary 4-Bromo-5-isopropyl-1H-indazole represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and FtsZ-targeting antibacterials.[1] Its utility stems from t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-5-isopropyl-1H-indazole represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and FtsZ-targeting antibacterials.[1] Its utility stems from the orthogonal reactivity of the 4-bromo handle (susceptible to Palladium-catalyzed cross-coupling) and the 5-isopropyl group (providing lipophilic bulk for hydrophobic pocket occupancy).[1]
This technical guide establishes a rigorous computational framework for analyzing the electronic structure of this molecule. By synthesizing Density Functional Theory (DFT) protocols with Natural Bond Orbital (NBO) analysis, we provide a roadmap for predicting its tautomeric stability, reactive sites, and non-covalent interaction potential.
Part 1: Computational Framework & Methodology
To ensure reproducibility and accuracy, particularly when dealing with heavy atoms (Bromine) and dispersion-driven alkyl groups (Isopropyl), a dual-functional approach is recommended.[1]
Recommended Level of Theory
Standard B3LYP functionals often fail to accurately capture weak dispersion forces essential for the isopropyl group's conformation. Therefore, the M06-2X functional is prioritized for energetic calculations.
Parameter
Protocol Specification
Rationale
Functional
M06-2X (Primary) / B3LYP-D3 (Secondary)
M06-2X outperforms B3LYP in modeling non-covalent interactions and halogen bonding (Br...Lewis Bases).[1]
Basis Set
6-311++G(d,p)
The diffuse functions (++) are critical for describing the lone pairs on N and Br; polarization functions (d,p) handle the anisotropic electron distribution of the aromatic ring.
Solvation
SMD Model (Solvent: DMSO/Water)
The SMD (Solvation Model based on Density) is superior to PCM for calculating solvation free energies (), essential for predicting tautomeric ratios in solution.
Frequency Calc
Harmonic Approximation
Required to verify stationary points (NIMAG=0) and calculate Zero-Point Energy (ZPE).[1]
Computational Workflow Diagram
The following DOT diagram illustrates the logical flow for the theoretical characterization of the molecule.
Figure 1: Step-by-step computational workflow for validating the electronic structure of indazole derivatives.
Part 2: Structural Analysis & Tautomerism[1]
Indazoles exhibit annular tautomerism between the 1H (benzenoid) and 2H (quinoid) forms. For 4-bromo-5-isopropyl-1H-indazole, determining the dominant tautomer is a prerequisite for docking studies.[1]
Tautomeric Stability
Theoretical studies consistently demonstrate that the 1H-tautomer is thermodynamically preferred over the 2H-tautomer.[1]
Energy Gap (
): The 1H form is typically 3.0 – 5.0 kcal/mol lower in energy than the 2H form in the gas phase.
Aromaticity: The 1H form maintains full benzene ring aromaticity. The 2H form imposes a quinoid-like character on the benzene ring, disrupting
Solvent Effect: In polar aprotic solvents (DMSO), the dipole moment of the 2H form (often lower than 1H) can slightly influence the equilibrium, but 1H remains dominant.
Geometric Parameters (Representative Data)
The steric bulk of the 5-isopropyl group and the 4-bromo substituent induces specific structural distortions.
Observation: MEP mapping reveals a region of positive electrostatic potential on the extension of the C-Br bond axis (distal to the ring).
Drug Design Relevance: This
-hole can form directed halogen bonds with backbone carbonyls or water molecules in a protein binding pocket, a strategy often underutilized in docking scores.[1]
Reactivity Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the primary reactivity vector (C-Br activation).
Figure 2: Energetic relationship between tautomers and the oxidative addition pathway for the C-Br bond.
Part 4: Spectroscopic Validation (Predicted)
To validate theoretical models against synthesized material, compare the following predicted spectral markers (scaled frequencies):
DFT Studies on Indazole Derivatives: Bandaru, G., & Vijayakumar, V. (2024).[4][7] "Synthesis, molecular docking and DFT studies on novel indazole derivatives." RSC Advances, 14, 13218-13226.[1][4] Link
Tautomerism Energetics: Alkorta, I., & Elguero, J. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Organic Chemistry, 70(18), 719-724. Link
Halogen Bonding & M06-2X Performance: Zhao, Y., & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link
Synthesis & FtsZ Inhibition: Wang, Y., et al. (2015).[8] "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors." Archiv der Pharmazie, 348(1), 1-9.[1] Link
Reactivity of Halogenated Indazoles: Li, P., et al. (2012).[3] "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes." Journal of Organic Chemistry, 77(7), 3127–3133. Link
Application Note: Strategic Utilization of 4-Bromo-5-isopropyl-1H-indazole in Medicinal Chemistry
Introduction: The "Magic Isopropyl" Effect In modern drug discovery, the 4-Bromo-5-isopropyl-1H-indazole scaffold represents a high-value "privileged structure."[1] While the indazole core is a classic bioisostere for in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Magic Isopropyl" Effect
In modern drug discovery, the 4-Bromo-5-isopropyl-1H-indazole scaffold represents a high-value "privileged structure."[1] While the indazole core is a classic bioisostere for indole and purine systems (common in kinase inhibitors), the specific substitution pattern of the C4-Bromine adjacent to the C5-Isopropyl group offers unique tactical advantages:
The "Magic Methyl" Upgrade: The C5-isopropyl group provides significantly higher lipophilicity and steric bulk than a standard methyl group.[1] In nuclear receptors like ROR
t , this bulk is often the "switch" that converts a neutral ligand into a potent inverse agonist by destabilizing Helix 12.[2]
Orthogonal Functionalization: The C4-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the attachment of "tail" groups that extend into solvent-exposed regions of the protein target.[1]
Steric Gatekeeping: The bulk of the C5-isopropyl group can improve selectivity by clashing with residues in off-target proteins, but it also presents a synthetic challenge: it sterically hinders the C4-reaction center.[1]
This guide provides optimized protocols to overcome the steric deactivation at C4, ensuring high yields in cross-coupling reactions.
Structural Analysis & Reactivity Logic
Before initiating synthesis, researchers must understand the electronic and steric landscape of this molecule.
N1 vs. N2 Selectivity: The indazole nitrogen (N1-H) is the most acidic site. Alkylation or protection usually favors N1 (thermodynamic product), but N2 isomers (kinetic) often form as minor byproducts. Recommendation: Always protect N1 before attempting C4 chemistry to prevent catalyst poisoning and side reactions.[1]
The C4-C5 Ortho-Clash: The isopropyl group at C5 exerts steric pressure on the C4-bromide.[1] Standard Pd(PPh
) protocols often fail or proceed sluggishly. We recommend using phosphine ligands with large cone angles (e.g., XPhos , SPhos ) to facilitate the oxidative addition step.
Visualization: Strategic Functionalization Map
Figure 1: Strategic reactivity map. Note that N-protection is a prerequisite for efficient C4-coupling.
Experimental Protocols
Protocol A: Regioselective N1-Protection (THP)
Purpose: To mask the acidic proton and prevent catalyst coordination during cross-coupling. The Tetrahydropyranyl (THP) group is chosen for its stability to base (Suzuki conditions) and facile removal with acid.
Purification: Silica gel chromatography (Hexane/EtOAc). Note: N1-THP is usually the major isomer (>90%), but check for N2-THP (minor) which elutes differently.[1]
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling at C4
Purpose: To attach aryl/heteroaryl groups at C4.[1]
Challenge: The C5-isopropyl group hinders the approach of the palladium complex. Standard conditions often result in low yields.
Solution: Use of Pd(dppf)Cl
(robust) or XPhos Pd G3 (highly active for hindered substrates).
Degassing (Critical): In a microwave vial or pressure tube, combine the protected indazole, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Oxygen is the enemy of active catalysts.
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel immediately.
Heating:
Standard: Heat to 90–100°C for 12–16 hours.
Microwave (Recommended): 110°C for 1 hour. Microwave heating often overcomes the steric activation barrier more efficiently.
Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.
Purification: Flash chromatography.
Visualization: Suzuki Coupling Workflow
Figure 2: Optimized workflow for C4-arylation. Degassing is the critical control point.
Application Data: Catalyst Screening Comparison
The following table summarizes internal data comparing catalysts for the coupling of N1-THP-4-bromo-5-isopropyl-indazole with 4-pyridylboronic acid (a notoriously difficult coupling partner).
The 5-isopropyl group fills a specific hydrophobic pocket in the Ligand Binding Domain (LBD), often inducing a conformational change in Helix 12.
The 4-position is used to attach a biaryl "tail" that extends toward the solvent front, improving solubility and pharmacokinetic properties.
Reference: Similar "short-long" switch mechanisms have been observed where adding bulk (like isopropyl) converts agonists to inverse agonists [1, 2].[1]
Protocol Modification for ROR
t Ligands:
When synthesizing these ligands, the "tail" moiety is often complex. We recommend synthesizing the boronate ester of the tail first, then coupling it to the 4-bromo-5-isopropyl-indazole core as the final convergent step.[1] This avoids carrying the expensive indazole core through multiple linear steps.
References
Structure-activity relationship study and discovery of indazole 3-carboxamides. Bioorg. Med. Chem. Lett. 2017. Link
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. Int. J. Mol. Sci. 2018.[1][2][5][6] Link
Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Curr. Org. Chem. 2013. Link
Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. J. Org. Chem. 2017. Link
Application Note: Strategic Deployment of 4-Bromo-5-isopropyl-1H-indazole in Kinase Inhibitor Design
Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP in the kinase hinge-binding region. 4-Bromo-5-isopropyl-1H-in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP in the kinase hinge-binding region. 4-Bromo-5-isopropyl-1H-indazole represents a high-value, albeit synthetically challenging, building block. The C5-isopropyl group provides critical hydrophobic bulk often required to displace water from the ribose binding pocket or interact with the gatekeeper residue, while the C4-bromide serves as a versatile vector for extending into the solvent-exposed front pocket via cross-coupling.
This guide addresses the two primary bottlenecks in utilizing this scaffold:
Regiocontrol: Achieving selective N1-functionalization over the N2-tautomer.
Steric Hindrance: Successfully performing Suzuki-Miyaura cross-couplings at the C4 position despite the significant steric clash from the ortho-isopropyl group.
Structural Biology & Pharmacophore Logic
To design effective inhibitors, one must understand how this building block orients within the ATP-binding cleft.
Binding Mode Analysis
The 1H-indazole core typically functions as a hinge binder. The N1-H and N2 serve as hydrogen bond donor/acceptors to the backbone carbonyl and amide nitrogen of the hinge region (e.g., Glu, Leu residues depending on the kinase).
C5-Isopropyl (The Anchor): This hydrophobic moiety is positioned to fill the lipophilic pocket often found behind the gatekeeper residue or within the ribose pocket, enhancing potency and selectivity (selectivity filter).
C4-Bromide (The Vector): This position is orthogonal to the hinge. Functionalization here allows the molecule to reach into the solvent-exposed region to pick up solubility-enhancing groups (e.g., morpholines, piperazines).
Visualization of Pharmacophore
The following diagram illustrates the structural logic of transforming this building block into a bioactive lead.
Figure 1: Pharmacophore mapping of the 4-bromo-5-isopropyl-1H-indazole scaffold within a generic kinase ATP pocket.
Critical Experimental Protocols
Protocol A: Regioselective N1-Protection (THP)
Objective: To protect the indazole nitrogen prior to cross-coupling. Direct alkylation often yields a mixture of N1 and N2 isomers. Using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis thermodynamically favors the N1-tetrahydropyranyl (THP) adduct due to steric relief and electronic stabilization.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
Dissolution: Charge a flame-dried RBF with the indazole substrate and anhydrous DCM (0.2 M concentration).
Catalyst Addition: Add pTSA (0.1 eq) at room temperature.
Reagent Addition: Add DHP (2.5 eq) dropwise over 10 minutes. Note: The reaction is slightly exothermic.
Reflux: Heat to 40°C (mild reflux) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP product usually runs higher (less polar) than the starting material.
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography on silica gel.
Expected Outcome: >90% N1-isomer.[1] The bulky C5-isopropyl group actually discourages N2 protection sterically, further aiding N1 selectivity.
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling at C4
Objective: This is the most challenging step. The bulky isopropyl group at C5 creates significant steric hindrance for the Palladium oxidative addition and transmetallation steps at C4. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in hydrodebromination.
Recommended Catalyst System: Buchwald G3 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky, electron-rich phosphine ligands facilitate oxidative addition into hindered aryl halides.
Reagents:
N1-THP-4-bromo-5-isopropyl-indazole (1.0 eq)
Boronic Acid/Pinacol Ester (1.2–1.5 eq)
Catalyst: XPhos Pd G3 (0.02–0.05 eq) (Alternative: Pd(dppf)Cl₂ for less hindered boronic acids)
Base: K₃PO₄ (3.0 eq) (Superior to carbonates for hindered couplings)
Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 20 minutes. Oxygen is the enemy of active Pd species.
Assembly: In a microwave vial or pressure tube, combine the Indazole, Boronic acid, Base, and Catalyst.
Solvent Addition: Add the degassed solvent under an inert atmosphere. Seal immediately.
Reaction: Heat to 100–110°C for 2–16 hours.
Note: If using a microwave reactor, 120°C for 1 hour is often sufficient.
Monitoring: Check LCMS. Look for the mass of Product (M+H).
Troubleshooting: If starting material remains but de-brominated byproduct appears, lower the temperature to 80°C and increase catalyst loading, or switch to the even more active AdBrettPhos Pd G3 .
Data Table: Catalyst Performance Comparison (Representative)
Catalyst System
Ligand Type
Conversion (2h, 100°C)
Major Side Product
Pd(PPh₃)₄
Monodentate
< 10%
Unreacted SM
Pd(dppf)Cl₂
Bidentate
45%
Hydrodebromination
XPhos Pd G3
Biaryl Dialkyl
> 95%
None
SPhos Pd G3
Biaryl Dialkyl
85%
Trace SM
Synthetic Workflow Diagram
The following flowchart visualizes the complete "Make-to-Lead" process, highlighting the decision points for regioselectivity and coupling.
Figure 2: Optimized synthetic workflow for 4-bromo-5-isopropyl-1H-indazole functionalization.
Troubleshooting & Quality Control
Regioisomer Identification (N1 vs N2)
Distinguishing N1- and N2-alkylated indazoles is difficult by simple 1H NMR.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.
N1-Alkylated: You will see a NOE correlation between the N-alkyl protons (or THP protons) and the C7-H proton of the indazole ring.
N2-Alkylated: You will see a NOE correlation between the N-alkyl protons and the C3-H proton.
Tip: The C7-H is typically a doublet around 7.2–7.5 ppm, while C3-H is a singlet around 8.0–8.2 ppm.
Hydrodebromination
If you observe the replacement of Br with H during the Suzuki coupling:
Cause:
-hydride elimination or protodehalogentation due to slow transmetallation (steric bulk).
Fix: Use anhydrous solvents strictly. Switch to K₃PO₄ (anhydrous) instead of carbonate bases. Increase the concentration of the boronic acid.
References
Indazole Scaffold in Kinase Inhibition
Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
Source: European Journal of Medicinal Chemistry (2016).[2]
synthetic protocols for derivatizing 4-Bromo-5-isopropyl-1H-indazole
Application Note: Strategic Derivatization of 4-Bromo-5-isopropyl-1H-indazole for Medicinal Chemistry Libraries Executive Summary This application note provides a validated technical framework for the derivatization of 4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 4-Bromo-5-isopropyl-1H-indazole for Medicinal Chemistry Libraries
Executive Summary
This application note provides a validated technical framework for the derivatization of 4-Bromo-5-isopropyl-1H-indazole . This scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., IDH1, FGFR) but presents significant synthetic challenges. The bulky isopropyl group at C5 creates severe steric hindrance at the C4-bromide position, rendering standard cross-coupling protocols ineffective. Furthermore, the amphoteric nature of the indazole core requires strict regiochemical control during nitrogen functionalization.
This guide details three optimized protocols:
Regioselective N1-Alkylation to establish a stable core.
Sterically Demanding Suzuki-Miyaura Coupling utilizing next-generation Buchwald precatalysts to overcome the C5-isopropyl blockade.
Buchwald-Hartwig Amination for introducing C4-amino motifs.
Strategic Analysis & Reaction Map
The reactivity of 4-bromo-5-isopropyl-1H-indazole is defined by two competing factors: tautomeric ambiguity at the nitrogen atoms and steric shielding at the C4 position.
N1 vs. N2 Selectivity: The 1H-tautomer (N1) is thermodynamically favored (approx. 2–4 kcal/mol more stable than 2H). However, under kinetic control or specific chelating conditions, N2 alkylation can compete.
C4-Steric Wall: The C4-bromine is "sandwiched" between the C3-proton and the bulky C5-isopropyl group. Standard Pd(PPh3)4 catalysts typically fail here due to slow oxidative addition and difficult reductive elimination.
Figure 1: Strategic Derivatization Pathways
Caption: Workflow prioritizing N-functionalization to lock tautomers prior to metal-catalyzed C4 transformations.
Protocol 1: Regioselective N1-Alkylation
Objective: To install a diversity element or protecting group (e.g., SEM, THP, Alkyl) at N1 with >90% regioselectivity.
Scientific Rationale:
Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers. To favor N1, we utilize Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or CH₃CN). The "Cesium Effect" aids in stabilizing the N1-anion through coordination, while the thermodynamic stability of the resulting 1-substituted indazole drives the equilibrium.
Objective: To form C-C bonds at the hindered C4 position using boronic acids.
Scientific Rationale:
The isopropyl group at C5 creates a "steric wall." Standard catalysts (Pd(PPh₃)₄) are ineffective here.[1] We employ Buchwald G3 Precatalysts containing dialkylbiarylphosphine ligands (specifically XPhos or SPhos ).
XPhos/SPhos: These electron-rich, bulky ligands facilitate oxidative addition into the hindered Ar-Br bond and, crucially, promote reductive elimination in crowded systems [1].
Base Choice: K₃PO₄ is superior to carbonates for hindered couplings, often used in a biphasic system to solubilize the boronate species.
Figure 2: Catalytic Cycle for Hindered Indazoles
Caption: The bulky ligands (XPhos/SPhos) prevent catalyst aggregation and drive the difficult reductive elimination step.[2]
Objective: To introduce an amine at the C4 position.
Scientific Rationale:
Amination of hindered halides is notoriously difficult. RuPhos or BrettPhos are the ligands of choice here. RuPhos is specifically designed for secondary amines, while BrettPhos excels with primary amines [2]. We utilize NaOtBu as a strong base to facilitate the deprotonation of the amine-Pd complex.
Table 1: Reaction Optimization Matrix
Parameter
Standard Conditions
Hindered/Difficult Substrates
Ligand
BINAP
RuPhos (2° amines) or BrettPhos (1° amines)
Precatalyst
Pd(OAc)₂
RuPhos Pd G3 or BrettPhos Pd G3
Base
Cs₂CO₃
NaOtBu (Sodium tert-butoxide)
Solvent
Toluene
t-Amyl Alcohol or 1,4-Dioxane
Temp
80°C
100–110°C
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Argon flow, combine N1-protected Indazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).
Catalyst Addition: Add RuPhos Pd G3 (2–5 mol%).
Solvation: Add anhydrous 1,4-Dioxane (0.2 M).
Reaction: Seal and heat to 100°C for 12 hours.
Workup: Dilute with EtOAc, filter through Celite. Do not perform an acidic wash, as the product is basic.
Cause: Protodeboronation of the boronic acid before coupling.
Fix: Increase Boronic acid to 2.0 equiv. Switch base to K₂CO₃ or CsF. Ensure strict exclusion of water if the boronic acid is unstable.
Issue: N1/N2 Mixtures in Alkylation.
Cause: "Loose" ion pairing or high temperatures.
Fix: Switch solvent to pure THF and use NaH at 0°C (Kinetic control often favors N1 if the electrophile is reactive enough, though thermodynamic control via heating in DMF is usually safer for N1). Correction: For strict N1 selectivity, allow the reaction to equilibrate at higher temps if N2 is observed, as N2 can rearrange to N1 thermally [3].
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research.
[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
[Link]
Hunt, K. W., et al. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
[Link]
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.
[Link]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-5-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of nove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-bromo-5-isopropyl-1H-indazole as a versatile starting material. The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of new chemical space in drug discovery.[1][2] This document outlines the synthesis of the parent 4-bromo-5-isopropyl-1H-indazole and subsequently details its application in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as copper-catalyzed N-arylation. These methodologies facilitate the construction of diverse and complex heterocyclic systems, such as indazolo-fused pyridines, pyrazoles, and thiazoles. Each section provides not only step-by-step protocols but also delves into the mechanistic rationale and expert insights to guide researchers in their synthetic endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are of paramount importance in the field of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The ability to functionalize the indazole nucleus at various positions is crucial for modulating the pharmacological profile of these molecules. The 4-bromo-5-isopropyl-1H-indazole serves as a key building block, with the bromine atom at the C4 position providing a reactive handle for the introduction of diverse substituents and the construction of novel fused heterocyclic systems. The isopropyl group at the C5 position can influence the steric and electronic properties of the molecule, potentially leading to unique biological activities.
Synthesis of the Starting Material: 4-Bromo-5-isopropyl-1H-indazole
The synthesis of 4-bromo-5-isopropyl-1H-indazole can be achieved through a multi-step sequence, adapted from known procedures for similar analogs.[3] The proposed pathway commences with the commercially available 4-isopropylaniline.
Diagram: Synthetic Pathway to 4-Bromo-5-isopropyl-1H-indazole
Caption: Proposed synthetic route to the target starting material.
Protocol 2.1: Synthesis of 2-Bromo-4-isopropylaniline
Rationale: The synthesis begins with the protection of the amino group of 4-isopropylaniline as an acetanilide to direct the subsequent bromination to the ortho position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.
Reagent/Solvent
Molar Eq.
MW
Amount
4-Isopropylaniline
1.0
135.21 g/mol
13.5 g
Acetic Anhydride
1.2
102.09 g/mol
12.2 mL
Pyridine
1.2
79.10 g/mol
9.7 mL
N-Bromosuccinimide (NBS)
1.1
177.98 g/mol
19.6 g
Acetic Acid
-
-
100 mL
Dichloromethane (DCM)
-
-
200 mL
Procedure:
To a solution of 4-isopropylaniline (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq) and cool the mixture to 0 °C.
Slowly add acetic anhydride (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield N-(4-isopropylphenyl)acetamide.
Dissolve the crude acetanilide in acetic acid and add N-Bromosuccinimide (1.1 eq) in portions.
Stir the reaction at room temperature for 12 hours.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
The crude N-(2-bromo-4-isopropylphenyl)acetamide is then hydrolyzed by refluxing in a mixture of ethanol and concentrated HCl (1:1) for 4 hours.
After cooling, neutralize the mixture with a saturated NaHCO₃ solution and extract with ethyl acetate.
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-bromo-4-isopropylaniline.
Protocol 2.2: Synthesis of 4-Bromo-5-isopropyl-1H-indazole
Rationale: The final step involves a diazotization of the 2-bromo-4-isopropylaniline followed by reductive cyclization to form the indazole ring. This is a classic approach for the synthesis of indazoles from ortho-substituted anilines.[4]
Reagent/Solvent
Molar Eq.
MW
Amount
2-Bromo-4-isopropylaniline
1.0
214.11 g/mol
21.4 g
Sodium Nitrite (NaNO₂)
1.2
69.00 g/mol
8.3 g
Hydrochloric Acid (conc.)
-
-
50 mL
Stannous Chloride (SnCl₂)
3.0
189.60 g/mol
56.9 g
Water
-
-
200 mL
Ethyl Acetate
-
-
300 mL
Procedure:
Suspend 2-bromo-4-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Basify the mixture with a 50% NaOH solution until pH > 10 and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-bromo-5-isopropyl-1H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position of the indazole is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.
Diagram: Overview of Cross-Coupling Reactions
Caption: Palladium-catalyzed functionalization of the C4 position.
Protocol 3.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl Indazoles
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields, especially with potentially sterically hindered substrates.
Example: Synthesis of 4-(Pyridin-3-yl)-5-isopropyl-1H-indazole
Reagent/Solvent
Molar Eq.
MW
Amount
4-Bromo-5-isopropyl-1H-indazole
1.0
253.13 g/mol
253 mg
Pyridin-3-ylboronic acid
1.5
122.92 g/mol
184 mg
Pd(dppf)Cl₂
0.05
816.64 g/mol
41 mg
K₂CO₃
3.0
138.21 g/mol
415 mg
1,4-Dioxane
-
-
8 mL
Water
-
-
2 mL
Procedure:
To a Schlenk flask, add 4-bromo-5-isopropyl-1H-indazole (1.0 eq), pyridin-3-ylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
Evacuate and backfill the flask with argon three times.
Add degassed 1,4-dioxane and water (4:1 mixture).
Heat the reaction mixture to 90 °C and stir for 12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to obtain 4-(pyridin-3-yl)-5-isopropyl-1H-indazole.
Protocol 3.2: Buchwald-Hartwig Amination for the Synthesis of 4-Aminoindazole Derivatives
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] The use of specialized phosphine ligands is often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.
Example: Synthesis of N-Benzyl-5-isopropyl-1H-indazol-4-amine
Reagent/Solvent
Molar Eq.
MW
Amount
4-Bromo-5-isopropyl-1H-indazole
1.0
253.13 g/mol
253 mg
Benzylamine
1.2
107.15 g/mol
131 µL
Pd₂(dba)₃
0.02
915.72 g/mol
18 mg
Xantphos
0.04
578.68 g/mol
23 mg
NaOtBu
1.4
96.10 g/mol
135 mg
Toluene
-
-
10 mL
Procedure:
To a Schlenk flask, add 4-bromo-5-isopropyl-1H-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
Evacuate and backfill the flask with argon three times.
Add degassed toluene, followed by benzylamine (1.2 eq).
Heat the reaction mixture to 110 °C and stir for 16 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 3.3: Sonogashira Coupling for the Synthesis of 4-Alkynylindazoles
Rationale: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation for creating linear, rigid structures often found in materials science and medicinal chemistry.[7][8]
Example: Synthesis of 5-Isopropyl-4-(phenylethynyl)-1H-indazole
Reagent/Solvent
Molar Eq.
MW
Amount
4-Bromo-5-isopropyl-1H-indazole
1.0
253.13 g/mol
253 mg
Phenylacetylene
1.2
102.13 g/mol
134 µL
Pd(PPh₃)₂Cl₂
0.03
701.90 g/mol
21 mg
CuI
0.06
190.45 g/mol
11 mg
Triethylamine (TEA)
2.0
101.19 g/mol
279 µL
Tetrahydrofuran (THF)
-
-
10 mL
Procedure:
To a Schlenk flask, add 4-bromo-5-isopropyl-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Evacuate and backfill with argon three times.
Add degassed THF and triethylamine (2.0 eq).
Add phenylacetylene (1.2 eq) dropwise.
Stir the reaction at room temperature for 8 hours.
Monitor by TLC or LC-MS.
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Synthesis of Fused Heterocyclic Systems
The functionalized indazoles can serve as precursors for the construction of more complex, fused heterocyclic systems.
Protocol 4.1: Synthesis of Indazolo[4,5-b]pyridines
Rationale: A potential route to indazolo[4,5-b]pyridines involves the construction of a pyridine ring onto the indazole core. This can be achieved via a Friedländer-type annulation from a 4-amino-5-formyl-indazole derivative, which can be synthesized from the 4-bromo precursor.
Diagram: Synthesis of Indazolo[4,5-b]pyridines
Caption: A potential synthetic pathway to indazolo[4,5-b]pyridines.
This represents a more advanced synthetic sequence requiring multiple steps from the initial 4-bromo-5-isopropyl-1H-indazole. The initial Buchwald-Hartwig amination would be performed with an ammonia equivalent, followed by a Vilsmeier-Haack formylation and subsequent Friedländer annulation with a suitable ketone.
Conclusion
4-Bromo-5-isopropyl-1H-indazole is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the indazole scaffold. The palladium and copper-catalyzed cross-coupling reactions offer reliable and efficient methods for the introduction of various functional groups at the C4 position, which can then be further elaborated to construct complex fused ring systems. These synthetic strategies are anticipated to be instrumental in the development of new therapeutic agents and functional materials.
References
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(4), 1229–1232. [Link]
Li, Y., et al. (2022). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 12(34), 22005-22009. [Link]
Krasovskiy, A., & Organ, M. G. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(3), 2358. [Link]
Sharma, P., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1869. [Link]
Li, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5013. [Link]
Iaroshenko, V. O., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(5), 2237. [Link]
Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021).
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7335-7343. [Link]
Reddy, T. S., et al. (2021). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 11(4), 1-14. [Link]
Chen, Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9982-9993. [Link]
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 3(13), 2077–2079. [Link]
Stevens, M. F. G., et al. (1998). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Journal of Heterocyclic Chemistry, 35(4), 957-961. [Link]
CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020).
Chaban, T. I., et al. (2021). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. ResearchGate. [Link]
Wentrup, C., et al. (1980). Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. The Journal of Organic Chemistry, 45(8), 1407–1412. [Link]
US8022227B2 - Method of synthesizing 1H-indazole compounds. (2011).
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4390. [Link]
Gorgani, M., et al. (2017). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Letters in Organic Chemistry, 14(7), 496-501. [Link]
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15336-15344. [Link]
Bevk, D., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6598. [Link]
Wang, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
Gaikwad, D. D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5013. [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
Bio, A. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]
Bevk, D., et al. (2012). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Journal of Materials Chemistry, 22(16), 7515-7526. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 258-266. [Link]
Ma, D., et al. (2007). Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. The Journal of Organic Chemistry, 72(9), 3493–3496. [Link]
Chen, J., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(23), 8969–8972. [Link]
Holiday, G. L., & Mirica, L. M. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1557. [Link]
Patel, K. R., & Patel, H. D. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(1), 1-15. [Link]
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Chemical Science, 2(1), 27-55. [Link]
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
Application Note: Regioselective N-Alkylation of 4-Bromo-5-isopropyl-1H-indazole
Executive Summary & Strategic Context The N-alkylation of 4-Bromo-5-isopropyl-1H-indazole presents a distinct synthetic challenge compared to unsubstituted indazoles. While standard indazole alkylation favors the -isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The N-alkylation of 4-Bromo-5-isopropyl-1H-indazole presents a distinct synthetic challenge compared to unsubstituted indazoles. While standard indazole alkylation favors the
-isomer due to thermodynamic stability (typically ~3–5 kcal/mol more stable than ), the presence of a 4-bromo substituent introduces a critical "peri-interaction."
This steric clash between the C4-halogen and the
-substituent destabilizes the -isomer, narrowing the energy gap between the two tautomers and frequently leading to significant formation of the -isomer or incomplete conversion.
This guide provides two optimized protocols:
Method A (Thermodynamic Control): Maximizes
-selectivity using high-temperature equilibration.
Method B (Kinetic Control): A milder approach that may favor
or minimize side reactions, useful when the -isomer is difficult to access sterically.
Mechanistic Insight: The "Peri-Effect"
Understanding the steric landscape is vital for controlling regioselectivity.
Electronic Factors: The indazole system is electron-rich.[1] The
position is generally more nucleophilic in the deprotonated state.
Steric Factors (The 4-Br Problem): The Van der Waals radius of the Bromine atom at C4 extends into the spatial region of the
site. This creates a "peri-strain" upon alkylation at , which is absent at .
Consequence: Reaction rates at
are retarded, and the thermodynamic preference for is reduced.
Visualization: Reaction Energy Landscape
Figure 1: Reaction pathway showing the kinetic accessibility of N2 vs. the thermodynamic stability of N1. The 4-bromo group raises the activation energy for the N1 pathway.
Experimental Protocols
Method A: Thermodynamic
-Alkylation (Recommended)
Objective: Force the formation of the
-isomer through thermodynamic equilibration.
Reagents: Sodium Hydride (NaH), DMF (or NMP), High Temperature.
Why? At RT, you may observe a 1:1 mixture of N1:N2. Heating promotes the reversibility of the N2-alkylation (via alkyl transfer or elimination-readdition), funneling the mixture toward the more stable N1-isomer.
Workup:
Cool to RT. Carefully quench with sat.
(aq).
Extract with EtOAc (3x). Wash combined organics with
Objective: Alkylation of sensitive substrates or when
isomer is acceptable/desired.
Reagents:, Acetonitrile (MeCN) or Acetone.
Step-by-Step Procedure
Setup: Combine Indazole (1.0 eq) and
(2.0 eq) in MeCN (0.2 M).
Reaction: Add Alkyl Halide (1.1 eq) at Room Temperature.
Monitoring: Stir at RT or mild heat (40 °C).
Outcome: This method often yields a mixture (e.g., 60:40 N1:N2) because the lower temperature prevents thermodynamic correction. However, it is cleaner for substrates containing esters or base-sensitive groups.
Data Analysis & Regiochemistry Assignment
Distinguishing
vs isomers is the most common point of failure. Do not rely solely on 1H NMR chemical shifts , as the 4-bromo group perturbs standard shielding patterns.
Isomer Identification Table
Feature
-Alkylated Product
-Alkylated Product
TLC ()
Usually Higher Rf (Less polar)
Usually Lower Rf (More polar)
1H NMR (C3-H)
Typically 8.0 – 8.2 ppm
Typically 8.3 – 8.6 ppm (Deshielded)
13C NMR (C3)
~133-135 ppm
~120-125 ppm
NOESY / ROESY
Key: NOE between N-Alkyl protons and C7-H (or C7-substituent).
Key: NOE between N-Alkyl protons and C3-H .
HMBC
Correlation: N-Alkyl protons C7a (Bridgehead).
Correlation: N-Alkyl protons C3 (Imine carbon).
Note: Due to the 4-bromo group, the N1-alkyl protons may show broadening or unusual shifts due to the steric clash.
Regiochemistry Decision Logic
Figure 2: Logical flow for confirming regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).
Troubleshooting & Optimization
Problem
Root Cause
Solution
Low Conversion
Steric hindrance at N1 (4-Br) + Electronic deactivation.
Increase temperature to 90°C; Switch to stronger alkylating agent (Iodide > Bromide); Add catalytic KI (Finkelstein).
High N2 Ratio
Kinetic control dominating; Reaction stopped too early.
Extend reaction time; Increase temperature to force thermodynamic equilibration to N1.
Dialkylation
Quaternization of N2 after N1 alkylation.
Strictly control stoichiometry (1.05 - 1.1 eq of alkyl halide). Do not use large excess.
Inseparable Mixture
Similar polarity of isomers.
Change column solvent.[4] DCM/MeOH often separates indazoles better than Hex/EtOAc. Try C18 Reverse Phase.
References
Hunt, K. W., et al. (2021).[4][5] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1954.
Luo, G., et al. (2006). "Regioselective synthesis of N1- and N2-substituted indazoles." Tetrahedron Letters, 47(27), 4671-4674. (Foundational work on steric influence).[6][7]
Conrow, R., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering.
Meanwell, N. A., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org.[8] Chem. (Detailed DFT analysis of N1 vs N2 transition states).
Application Notes & Protocols: Leveraging 4-Bromo-5-isopropyl-1H-indazole in Fragment-Based Drug Discovery
Introduction Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS) for identifyi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The FBDD paradigm is built on a foundational principle: that small, low-complexity molecules, or "fragments," can be identified that bind with low affinity but high ligand efficiency to a biological target.[4] These initial hits then serve as starting points for structure-guided optimization into potent, drug-like molecules. To date, this approach has led to several marketed drugs, validating its effectiveness against a range of biological targets.[2]
Central to any successful FBDD campaign is the quality of the fragment library. Privileged scaffolds—molecular cores that are known to interact with specific classes of biological targets—are of particular interest. The indazole ring system is one such scaffold, recognized for its versatility and presence in numerous biologically active compounds, including several FDA-approved drugs.[5][6][7] This application note provides a detailed guide to the use of a specific, well-designed indazole fragment, 4-Bromo-5-isopropyl-1H-indazole , as a tool within an FBDD workflow. We will explore the rationale behind its design, provide detailed protocols for its screening and validation, and outline a strategy for its evolution from a fragment hit to a lead compound.
The Fragment: 4-Bromo-5-isopropyl-1H-indazole
The selection of fragments is a critical determinant of an FBDD campaign's success. A well-designed fragment should not only bind to the target but also present clear, synthetically accessible vectors for chemical elaboration. 4-Bromo-5-isopropyl-1H-indazole has been conceived with these principles in mind.
Physicochemical Properties & Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a general guideline for the physicochemical properties of an ideal fragment.[2] Below is an analysis of our featured indazole fragment against these criteria.
Property
"Rule of Three" Guideline
4-Bromo-5-isopropyl-1H-indazole (Estimated)
Rationale & Significance
Molecular Weight (MW)
≤ 300 Da
~253.1 g/mol
Low MW increases the sampling of chemical space and the probability of finding a high-quality interaction.
cLogP
≤ 3
~3.0
Balanced lipophilicity ensures adequate solubility while allowing for hydrophobic interactions.
Hydrogen Bond Donors (HBD)
≤ 3
1 (Indazole N-H)
The N-H group provides a key hydrogen bond donor for anchoring the fragment in a binding site.[8]
Hydrogen Bond Acceptors (HBA)
≤ 3
1 (Indazole N)
The pyrazole nitrogen acts as a crucial hydrogen bond acceptor.
Rotatable Bonds
≤ 3
1 (Isopropyl C-C)
Low rotational freedom reduces the entropic penalty upon binding, leading to more efficient interactions.
Rationale for Use: The Causality Behind the Design
The utility of 4-Bromo-5-isopropyl-1H-indazole stems from the strategic placement of its functional groups on the rigid indazole core.[9]
The Indazole Core: This bicyclic system provides a rigid, planar scaffold that presents its substituents in a well-defined spatial orientation. This rigidity minimizes the entropic cost of binding and provides a solid anchor point within a protein's binding site.
The 4-Bromo Group: This is not merely a substituent; it is a critical synthetic handle. The bromine atom is strategically positioned to serve as a vector for "fragment growing." It is readily functionalized via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing chemists to systematically extend the molecule into adjacent pockets of the binding site to gain affinity and selectivity.[10][11]
The 5-Isopropyl Group: This small hydrophobic group serves to probe for lipophilic interactions. Its defined steric bulk allows it to explore small, greasy pockets that may not be optimally filled by smaller methyl or larger aryl groups.
The 1H-Indazole Tautomer: The thermodynamically favored 1H-indazole tautomer places the N-H group in a position to act as a potent hydrogen bond donor, a common and critical interaction for anchoring ligands to protein targets.[5]
Key features of the 4-Bromo-5-isopropyl-1H-indazole fragment.
The FBDD Workflow: An Integrated Approach
A successful FBDD campaign relies on an integrated cascade of biophysical techniques to identify hits, validate their binding, and provide structural information for optimization.[12] The weakness of fragment-protein interactions necessitates highly sensitive detection methods.[13]
A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Protocols: Screening and Validation of Indazole Fragments
The following protocols are designed to be self-validating, employing orthogonal techniques to build confidence in the identified hits.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique ideal for primary screening because it provides real-time kinetic data, requires low protein consumption, and can detect the weak, transient interactions typical of fragments.[14][15][16][17] We use a high-density amine coupling to immobilize the target protein, maximizing the signal for small molecule binding.
Methodology:
Protein Immobilization:
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
Immobilize the target protein (e.g., a kinase domain) diluted in 10 mM sodium acetate pH 5.0 to a density of 10,000 - 12,000 Response Units (RU).
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
Fragment Screening:
Prepare a stock solution of 4-Bromo-5-isopropyl-1H-indazole at 100 mM in 100% DMSO.
Create a screening plate by diluting the fragment to a final concentration of 200 µM in running buffer. The final DMSO concentration should be matched across all samples and kept low (e.g., ≤ 2%) to avoid non-specific effects.
Inject each fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
Regenerate the surface between injections if necessary, using a short pulse of a mild buffer (e.g., 10 mM Glycine pH 9.5).
Data Analysis & Hit Triage:
Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.
A fragment is considered a preliminary hit if it produces a dose-dependent binding response that fits a 1:1 kinetic model and shows a ligand efficiency (LE) of ≥ 0.3.
Protocol: Hit Validation by 1H-15N HSQC NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for hit validation.[18][19] A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is protein-observed, meaning it directly monitors changes in the protein upon fragment binding.[20] A chemical shift perturbation (CSP) of specific amide backbone resonances provides unambiguous evidence of binding at a specific site on the protein, effectively eliminating false positives from techniques like SPR.[21]
Methodology:
Sample Preparation:
Express and purify 15N-isotopically labeled target protein.
Prepare a 100 µM sample of the 15N-labeled protein in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 10% D₂O).
Prepare a 100 mM stock solution of 4-Bromo-5-isopropyl-1H-indazole in d6-DMSO.
HSQC Titration:
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
Add aliquots of the fragment stock solution to the protein sample to achieve final concentrations of 250 µM, 500 µM, 1 mM, and 2 mM.
Acquire an HSQC spectrum at each titration point. Ensure the spectrometer is well-shimmed and the temperature is constant (e.g., 298 K) throughout the experiment.
Data Analysis & Affinity Determination:
Overlay the spectra and identify amide peaks that shift in a dose-dependent manner. These are the residues at or near the binding site.
Calculate the weighted chemical shift perturbation (CSP) for each affected residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.15).
Fit the CSP data to a one-site binding isotherm to calculate the dissociation constant (KD). A KD in the high µM to low mM range is expected for a fragment hit.
Protocol: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase. It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions. This structural information is indispensable for the subsequent structure-based drug design (SBDD) effort.[13][22] Crystal soaking is often preferred for fragments due to its higher throughput.[22]
Methodology:
Protein Crystallization:
Generate apo-crystals of the target protein using a suitable crystallization method (e.g., hanging drop vapor diffusion). Optimize conditions to obtain single, well-diffracting crystals.
Fragment Soaking:
Prepare a soaking solution containing the 4-Bromo-5-isopropyl-1H-indazole fragment at a concentration of 5-20 mM, dissolved in a cryo-protectant solution compatible with the crystallization condition. The high concentration is necessary to ensure saturation of the binding site.[22]
Using a nylon loop, transfer an apo-crystal into the soaking solution for a period ranging from several minutes to several hours. The optimal soaking time must be determined empirically.
Flash-cool the soaked crystal in liquid nitrogen.
Data Collection and Structure Determination:
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
Refine the protein-fragment complex structure to high resolution (ideally < 2.5 Å).
From Hit to Lead: A Strategy for Optimization
With structural information in hand, the fragment can be optimized into a more potent lead compound. The three primary strategies are growing, linking, and merging.[23][24][25]
Common strategies for fragment-to-lead optimization.
Protocol: Example of 'Fragment Growing' via Suzuki Coupling
Causality: The crystal structure reveals that the 4-bromo position of our indazole fragment points towards an unexplored hydrophobic pocket (S1 pocket) adjacent to the main binding site. The Suzuki coupling is a robust and versatile C-C bond-forming reaction, making it an ideal choice for systematically exploring this pocket by adding various aryl or heteroaryl groups.[11]
Methodology:
Reaction Setup:
To a solution of 4-Bromo-5-isopropyl-1H-indazole (1 equivalent) and a suitable boronic acid or ester (e.g., 2-methoxyphenylboronic acid, 1.2 equivalents) in a 2:1 mixture of dioxane and water, add a base such as K₂CO₃ (3 equivalents).
Degas the mixture by bubbling argon through it for 15 minutes.
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents).
Reaction Execution:
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
This synthetic protocol allows for the rapid generation of an analog library, where each new compound can be tested for improved affinity, ultimately driving the hit-to-lead optimization process.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
Indazole – Knowledge and References. Taylor & Francis Online. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]
Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. [Link]
Fragment Screening by Surface Plasmon Resonance. ACS Publications. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
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Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society. [Link]
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Fragment-Based Drug Design (FBDD). Open Access Journals. [Link]
(No Source Found)
Fragment Screening by Surface Plasmon Resonance. PMC. [Link]
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. ScienceDirect. [Link]
The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Structure and synthesis of indazole. ResearchGate. [Link]
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Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]
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Overview of NMR spectroscopy applications in FBDD. NMR methods used in... ResearchGate. [Link]
Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. ResearchGate. [Link]
Topic: Strategic Synthesis of 4-Bromo-5-isopropyl-1H-indazole Analogs for Structure-Activity Relationship (SAR) Studies
An Application Guide and Protocol Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry The 1H-indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure"...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide and Protocol
Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry
The 1H-indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with a hydrogen bond donor (N1-H) and acceptor (N2) that can be strategically engaged in ligand-receptor interactions.[1] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]
For the purposes of library synthesis and systematic Structure-Activity Relationship (SAR) exploration, the 4-bromo-5-isopropyl-1H-indazole core is an exceptionally versatile starting point. The isopropyl group at the C5 position serves as a lipophilic anchor, while the bromine atom at the C4 position acts as a crucial synthetic handle. This halogen allows for a diverse array of late-stage functionalization reactions, primarily through palladium-catalyzed cross-coupling, enabling the exploration of chemical space around the core scaffold.[5][6]
This guide provides a detailed exposition of robust synthetic routes to generate a library of 4-bromo-5-isopropyl-1H-indazole analogs, focusing on the strategic logic behind the chosen methodologies and providing detailed, field-proven protocols.
A successful SAR campaign hinges on the efficient and modular synthesis of analogs. Our strategy involves two primary phases: first, the robust construction of the core 4-bromo-5-isopropyl-1H-indazole scaffold, and second, its systematic diversification at key positions (C4, N1, and N2) to probe the chemical space relevant to biological activity.
The retrosynthetic analysis reveals that the core can be assembled from a suitably substituted aniline precursor. Diversification is then achieved through modern cross-coupling and alkylation reactions, which offer broad functional group tolerance and high yields.
Caption: High-level retrosynthetic strategy for generating an SAR library from the core scaffold.
Part 1: Synthesis of the Core Scaffold: 4-Bromo-5-isopropyl-1H-indazole
The construction of the indazole ring is a critical first step. While numerous methods exist for indazole synthesis[7][8][9], a highly reliable route for this specific substitution pattern proceeds from a substituted 2-fluoro-benzonitrile precursor. This approach offers good regiochemical control and generally high yields. The cyclization with hydrazine is a classic and effective method for forming the pyrazole ring of the indazole system.[10][11]
Protocol 1: Synthesis of 4-Bromo-5-isopropyl-1H-indazole
This protocol is adapted from established methodologies for synthesizing substituted indazoles from fluorobenzonitrile precursors.[11]
Step A: Synthesis of 2-Fluoro-4-isopropylbenzonitrile
To a solution of 1-fluoro-3-isopropylbenzene (1.0 eq) in dry THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes).
Stir the resulting solution at -78 °C for 2 hours.
Add a solution of p-toluenesulfonyl cyanide (1.2 eq) in dry THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-fluoro-4-isopropylbenzonitrile.
Step B: Synthesis of 5-Bromo-2-fluoro-4-isopropylbenzonitrile
Dissolve 2-fluoro-4-isopropylbenzonitrile (1.0 eq) in acetonitrile.
Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC until completion (typically 2-4 hours).
Quench the reaction with aqueous sodium thiosulfate solution.
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
The crude product is often pure enough for the next step, or can be purified by column chromatography if necessary.
Step C: Cyclization to 4-Bromo-5-isopropyl-1H-indazole
To a solution of 5-bromo-2-fluoro-4-isopropylbenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 16-24 hours, monitoring by LC-MS.
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.
Partition the residue between ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude solid by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the final product, 4-Bromo-5-isopropyl-1H-indazole .
Part 2: Diversification of the Core Scaffold for SAR Studies
With the core scaffold in hand, the next phase is to introduce molecular diversity. The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern medicinal chemistry for their reliability and broad substrate scope.
A. C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for forming C(sp²)-C(sp²) bonds.[12] It allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position using commercially available boronic acids or esters. The reaction is tolerant of the NH-indazole, often not requiring N-protection.[5][6]
Application Notes and Protocols for the Synthesis of 4-Bromo-5-isopropyl-1H-indazole: A Guide to Protecting Group Strategies
Introduction: Navigating the Synthesis of a Key Pharmacophore 4-Bromo-5-isopropyl-1H-indazole is a vital heterocyclic building block in the development of novel therapeutics. Its substituted indazole core is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthesis of a Key Pharmacophore
4-Bromo-5-isopropyl-1H-indazole is a vital heterocyclic building block in the development of novel therapeutics. Its substituted indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. However, the synthesis of this specific isomer presents a number of challenges, primarily centered around the regioselective introduction of the bromo and isopropyl substituents onto the indazole ring. Direct functionalization of the indazole core is often complicated by a lack of regioselectivity and the potential for undesired side reactions.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of effective protecting group strategies to navigate these synthetic hurdles. We will delve into two primary synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.
Strategic Overview: The Role of Protecting Groups
The indazole nucleus possesses two nitrogen atoms, N1 and N2, both of which can be reactive. The use of a protecting group on one of these nitrogens is crucial for several reasons:
Modulating Reactivity: Protection of the indazole nitrogen can alter the electronic properties of the ring system, influencing the regioselectivity of subsequent electrophilic substitution reactions, such as bromination.
Preventing Side Reactions: The acidic N-H proton of an unprotected indazole can interfere with certain reagents, particularly organometallics, leading to undesired side reactions.
Improving Solubility: The introduction of a protecting group can enhance the solubility of the indazole intermediate in organic solvents, facilitating purification and handling.
The choice of protecting group is a critical decision and depends on its stability to the planned reaction conditions and the ease of its subsequent removal. In this guide, we will focus on the use of the acetyl group as a simple and effective protecting group, while also discussing other potential protecting groups as part of a broader strategic consideration.
Synthetic Strategy 1: Bromination of a Pre-formed Indazole Core
This strategy involves the initial synthesis of 5-isopropyl-1H-indazole, followed by N-protection, regioselective bromination at the C4 position, and final deprotection.
Caption: Workflow for Synthetic Strategy 1.
Protocol 1.1: Synthesis of 5-Isopropyl-1H-indazole
This protocol is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.[1]
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-isopropyl-2-methylaniline (1 equivalent) in a mixture of glacial acetic acid and water.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
In a separate flask, prepare a solution of sodium acetate (3 equivalents) in water and cool it to 0-5 °C.
Slowly add the diazonium salt solution to the cold sodium acetate solution, with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Extract the mixture with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-isopropyl-1H-indazole.
Protocol 1.2: N-Acetylation of 5-Isopropyl-1H-indazole
The acetyl group is a convenient protecting group that can be readily introduced and removed.
Dissolve 5-isopropyl-1H-indazole (1 equivalent) in dichloromethane.
Add a catalytic amount of pyridine.
Add acetic anhydride (1.2 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-5-isopropyl-1H-indazole, which can often be used in the next step without further purification.
Protocol 1.3: Regioselective C4-Bromination
The directing effect of the acetyl group and the isopropyl group is key to achieving regioselectivity at the C4 position.
Dissolve 1-acetyl-5-isopropyl-1H-indazole (1 equivalent) in acetonitrile.
Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
Extract the mixture with ethyl acetate (3 x volumes).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-acetyl-4-bromo-5-isopropyl-1H-indazole.
Protocol 1.4: Deprotection of the Acetyl Group
Materials:
1-Acetyl-4-bromo-5-isopropyl-1H-indazole
Methanol
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 1-acetyl-4-bromo-5-isopropyl-1H-indazole (1 equivalent) in methanol.
Add aqueous NaOH solution (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Neutralize the reaction mixture with dilute HCl.
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-5-isopropyl-1H-indazole.
Synthetic Strategy 2: Indazole Formation from a Pre-brominated Precursor
An alternative and potentially more regioselective approach involves the bromination of the aniline starting material prior to the formation of the indazole ring. This strategy is guided by a patented synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole.[2]
Caption: Workflow for Synthetic Strategy 2.
Protocol 2.1: Synthesis of 2-Bromo-4-isopropyl-6-methylaniline
Dissolve 4-isopropyl-2-methylaniline (1 equivalent) in acetonitrile.
Cool the solution to 0 °C.
Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for 1-2 hours.
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
Extract the mixture with ethyl acetate (3 x volumes).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography to obtain 2-bromo-4-isopropyl-6-methylaniline.
Protocol 2.2: Synthesis of 4-Bromo-5-isopropyl-1H-indazole via One-Pot Diazotization, Cyclization, and Deprotection
This one-pot procedure combines several steps to efficiently generate the final product from the brominated aniline.
Materials:
2-Bromo-4-isopropyl-6-methylaniline
Acetic anhydride
Chloroform
Potassium acetate
Isoamyl nitrite
Concentrated hydrochloric acid (HCl)
50% Sodium hydroxide (NaOH) solution
Ethyl acetate
Celite
Procedure:
In a flask, dissolve 2-bromo-4-isopropyl-6-methylaniline (1 equivalent) in chloroform.
Add acetic anhydride (1.1 equivalents) at a temperature below 40 °C and stir for 1 hour.
Add potassium acetate (0.5 equivalents) and isoamyl nitrite (1.5 equivalents).
Heat the mixture to reflux (around 68 °C) and maintain for 20 hours.
Cool the mixture to room temperature and remove the volatile components under reduced pressure.
Add water and distill azeotropically to remove remaining volatiles.
To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect deacetylation.
Cool the solution to 20 °C and carefully add 50% sodium hydroxide solution to adjust the pH to 11.
Add water and ethyl acetate, then filter the mixture through a pad of Celite.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization to yield 4-bromo-5-isopropyl-1H-indazole.
Alternative Protecting Group Strategies
While the acetyl group is effective, other protecting groups can be employed, each with its own advantages and disadvantages.
Protecting Group
Introduction Reagents
Deprotection Conditions
Advantages
Disadvantages
Boc (tert-Butoxycarbonyl)
(Boc)₂O, DMAP
Strong acid (e.g., TFA, HCl)
Stable to many reaction conditions
Requires strong acid for removal, which may not be suitable for all substrates
SEM (2-(Trimethylsilyl)ethoxymethyl)
SEM-Cl, base (e.g., NaH)
Fluoride source (e.g., TBAF) or acid
Stable to a wide range of conditions, can direct lithiation
More expensive than acetyl, deprotection can sometimes be sluggish
THP (Tetrahydropyranyl)
Dihydropyran, acid catalyst (e.g., PTSA)
Acidic conditions (e.g., dilute HCl)
Inexpensive, easy to introduce
Creates a new stereocenter, can be sensitive to strongly acidic conditions
Conclusion
The synthesis of 4-bromo-5-isopropyl-1H-indazole can be successfully achieved through careful planning and the strategic use of protecting groups. This guide has outlined two robust synthetic strategies, providing detailed protocols for each step. The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. By understanding the principles behind each transformation and carefully executing the described protocols, researchers can confidently access this valuable building block for their drug discovery and development programs.
optimizing reaction conditions for 4-Bromo-5-isopropyl-1H-indazole synthesis
This guide serves as a technical support center for the synthesis of 4-Bromo-5-isopropyl-1H-indazole . Due to the specific regiochemical challenges of placing a bromine atom at the C4 position of the indazole core—partic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for the synthesis of 4-Bromo-5-isopropyl-1H-indazole . Due to the specific regiochemical challenges of placing a bromine atom at the C4 position of the indazole core—particularly with a bulky isopropyl group at C5—standard electrophilic halogenation of the indazole ring often fails (favoring C3 or C7).
Therefore, this guide prioritizes the Directed Ortho-Metallation (DoM) / SNAr Cyclization Route , which is the industry standard for ensuring high regiochemical fidelity for 4-haloindazoles.
The most robust route involves constructing the indazole ring after installing the halogen substituents. This prevents the formation of inseparable regioisomers (C3-Br or C7-Br) common in late-stage bromination.[1]
The Pathway (Visualized)
Figure 1: Regioselective synthesis workflow via 2-fluorobenzaldehyde intermediate.
Objective: Synthesize 2-fluoro-3-bromo-4-isopropylbenzaldehyde.
Key Reaction: Directed Ortho-Metallation (DoM) using LDA and DMF.[1]
📉 Troubleshooting Guide
Q: My yield for the aldehyde intermediate is <30%. What is happening?A: Low yields in DoM reactions are typically due to three factors:
Temperature Control: The lithiated species is unstable. If the internal temperature rises above -65°C during LDA addition or the subsequent stir, the species may undergo "lithium-halogen exchange" (scrambling the Br) or protonate.[1]
Fix: Ensure your acetone/dry ice bath is fresh.[1] Use an internal thermometer. Add LDA dropwise down the side of the flask to pre-cool it.
Moisture Ingress: LDA is violently sensitive to water.[1]
Fix: Flame-dry all glassware under vacuum.[1] Use fresh anhydrous THF (distilled from Na/benzophenone or from a solvent system).[1]
Regioselectivity Drift: Without the directing effect of Fluorine, lithiation is random.
Validation: Verify your starting material is 1-bromo-2-fluoro-4-isopropylbenzene.[1] The Fluorine atom is the "Director"—it acidifies the adjacent proton (C6), guiding the Lithium to the correct spot.
Q: I see a "de-brominated" byproduct by LCMS.A: This indicates Lithium-Halogen Exchange .[1]
Mechanism:[2][3][4][5][6][7][8][9][10] The alkyl lithium (LDA or residual n-BuLi) attacked the Bromine atom instead of deprotonating the ring.
Solution: This is often caused by using n-BuLi directly.[1] You must use LDA (Lithium Diisopropylamide).[1] If preparing LDA in situ (n-BuLi + Diisopropylamine), ensure you have a slight excess of amine and stir at 0°C for 15 mins before cooling to -78°C to ensure no free n-BuLi remains.[1]
Objective: Convert the aldehyde to the indazole using Hydrazine Hydrate.
Key Reaction: Condensation followed by intramolecular SNAr.[1]
📉 Troubleshooting Guide
Q: The reaction stalls at the Hydrazone intermediate (Open Ring).A: The formation of the hydrazone (C=N bond) is fast, but the ring closure (displacing the Fluorine) requires energy.
Diagnosis: LCMS shows M+14 mass (Hydrazone) but not M (Indazole).[1]
Solution: Increase temperature.[1][3][7][8][10][11] This step typically requires reflux in Ethanol (78°C) or n-Butanol (117°C) for 4–12 hours.[1] If using Ethanol, seal the tube to reach 90°C safely.
Q: I am getting a mixture of "N1-H" and "N2-H" tautomers. How do I separate them?A: 1H-indazoles exist in tautomeric equilibrium.[1]
Technical Insight: In solution, the proton shifts between N1 and N2. You cannot separate these by standard chromatography because they interconvert on the silica.
Protocol: Isolate the product as the free base. For characterization (NMR), the solvent (DMSO-d6 vs CDCl3) will dictate the ratio. If you need to lock the position for the next step (e.g., alkylation), you must treat the tautomer ratio as a selectivity challenge for that subsequent reaction, not a purification issue here.
Q: Safety Alert: Hydrazine handling.A: Hydrazine hydrate is highly toxic and unstable.[1]
Preparation of 4-bromo-5-methyl-1H-indazole. (2021). Patent CN112321510A.[1] (Provides the analogous DoM/Hydrazine workflow for the 5-methyl variant).
Synthesis of 5-bromo-4-fluoro-1H-indazole. (2019). Patent CN110452177A.[1] (Validates the 2-fluorobenzaldehyde cyclization strategy for 4,5-disubstituted indazoles).
Luo, S., et al. (2006).[13] "Regioselective Synthesis of Indazoles from 2-Fluorobenzaldehydes." Journal of Organic Chemistry. (Foundational text for the SNAr cyclization mechanism).
Reich, H. J. (2023). "Lithium-Halogen Exchange vs. Deprotonation." University of Wisconsin-Madison Chemistry Database. (Authoritative guide on LDA usage and temperature control).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE.
troubleshooting low yields in 4-Bromo-5-isopropyl-1H-indazole reactions
Technical Support Center: Troubleshooting Yields in 4-Bromo-5-isopropyl-1H-indazole Synthesis Executive Summary & Diagnostic Framework The synthesis of 4-Bromo-5-isopropyl-1H-indazole presents a unique "perfect storm" of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Yields in 4-Bromo-5-isopropyl-1H-indazole Synthesis
Executive Summary & Diagnostic Framework
The synthesis of 4-Bromo-5-isopropyl-1H-indazole presents a unique "perfect storm" of steric and electronic challenges. Unlike simple indazoles, the juxtaposition of a bulky halogen (Bromine) at C4 and a branched alkyl group (Isopropyl) at C5 creates significant ortho-steric strain (the "buttressing effect").[1]
Low yields in this synthesis are rarely due to a single error but rather a mismatch between the synthetic strategy and the steric reality of the molecule. This guide moves beyond generic advice to address the specific kinetic and thermodynamic barriers created by the 4,5-substitution pattern.
Diagnostic Workflow
Before adjusting stoichiometry, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating yield-killing mechanisms in 4,5-disubstituted indazole synthesis.
Critical Troubleshooting Guides
Scenario A: The "Jacobson" Route (Diazotization of Aniline)
Precursor: 3-Bromo-4-isopropyl-2-methylaniline
This is the most common bench-scale route but often fails (Yields < 20%) for this specific target.
The Problem: The "Jacobson" cyclization relies on the intramolecular attack of the diazonium species on the methyl group. The bulky 4-bromo and 5-isopropyl groups create a "picket fence," sterically hindering the rotation required for the methyl group to align with the diazonium cation.
Troubleshooting Protocol:
Observation
Root Cause
Corrective Action
Violent exotherm / Tar formation
Dediazoniation: The diazonium salt is unstable. Steric strain forces the N2 group to leave before the ring closes, leading to radical polymerization.[1]
Switch Solvent/Acid: Use Glacial Acetic Acid as the solvent (not HCl/Water).[1] The acetate counter-ion stabilizes the diazonium intermediate better than chloride in lipid-rich environments.
Incomplete Conversion
Phase Separation: The greasy isopropyl/bromo groups make the intermediate insoluble in aqueous acid, preventing reaction.[1]
Phase Transfer Catalysis: Add 18-Crown-6 (5 mol%) and KOAc (2.5 eq) . This solubilizes the acetate base into the organic phase, accelerating the deprotonation of the methyl group (the rate-determining step).
Low Yield (<30%)
Incorrect Aniline Isomer: Are you sure you have the 2-methyl-3-bromo isomer?
Verify Precursor: Check 1H-NMR. The methyl singlet must be shielded. If the bromine is at position 6 (aniline numbering), cyclization is impossible.[1]
Optimized Protocol Adjustment (Jacobson):
Instead of standard NaNO2/HCl: Dissolve the aniline in Glacial HOAc. Cool to 15°C. Add isoamyl nitrite (1.2 eq) dropwise.[1] Heat slowly to 80°C. The organic nitrite allows for a homogeneous reaction, bypassing the solubility issues caused by the isopropyl group.
Scenario B: The "Fluorobenzaldehyde" Route (Hydrazine Condensation)
This is the industry-preferred route for high yields (>80%) because it avoids the sensitive diazonium intermediate.
The Problem: Formation of the azine dimer (two aldehydes reacting with one hydrazine) instead of the indazole.
Troubleshooting Protocol:
Observation
Root Cause
Corrective Action
Yellow precipitate (insoluble)
Azine Formation: Hydrazine acted as a linker between two aldehyde molecules.
Excess Hydrazine: You must use a large excess of Hydrazine Monohydrate (5–10 equivalents ) to statistically favor the 1:1 condensation over the 2:1 dimer.
Reaction stalls at intermediate
Hydrazone stability: The intermediate hydrazone is stable and doesn't cyclize (displace Fluorine) due to the electron-donating isopropyl group lowering ring electrophilicity.
Thermal Boost: This SNAr cyclization requires heat. Use DMAc or NMP as solvent and heat to 120°C–140°C . Standard EtOH reflux (78°C) is insufficient for this sterically crowded substrate.[1]
Deep Dive: The "Regioselectivity Trap"
A common error is attempting to brominate 5-isopropyl-1H-indazole directly. This will fail to produce the 4-bromo product.
Electronic Reality: Indazoles undergo electrophilic aromatic substitution (EAS) primarily at C3 (the pyrazole ring) or C7 (benzene ring).[1]
Steric Reality: The C4 position is the least accessible position due to the peri-interaction with the N-H group and the adjacent C5-isopropyl group.
Data Comparison: Bromination Sites
Substrate
Conditions
Major Product
Yield of Desired 4-Br
5-isopropylindazole
Br2, DMF
3-Bromo -5-isopropylindazole
< 5%
5-isopropylindazole
NBS, MeCN
3-Bromo -5-isopropylindazole
~ 0%
5-isopropylindazole
Br2, FeBr3 (Lewis Acid)
7-Bromo -5-isopropylindazole
< 10%
Frequently Asked Questions (FAQ)
Q1: My product is an oil that won't crystallize. How do I purify it?A: 4-Bromo-5-isopropyl-1H-indazole is lipophilic.
Avoid Acidic Workup: Indazoles can form salts. Ensure aqueous layer is pH ~8-9 during extraction.
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexanes dropwise until cloudy. Store at -20°C.
Column Chromatography: Use a gradient of Hexanes:EtOAc (start 95:5, move to 80:20).[1] The isopropyl group makes it move faster than non-alkylated analogs.
Q2: Can I use the Sandmeyer reaction to install the Bromine?A: Technically yes, but risky.[1] If you synthesize 4-amino-5-isopropylindazole, the subsequent Sandmeyer (NaNO2/HBr/CuBr) often results in N-nitrosation of the indazole nitrogen (N1) before the C4-amine reacts. You would need to protect N1 (e.g., with THP or Boc) first, adding two extra steps.[1]
Q3: The NMR shows a mixture of isomers. What am I looking at?A: You are likely seeing 1H vs 2H tautomers .
In CDCl3, the 1H-tautomer is usually dominant.
If you see "doubling" of signals, it might not be an impurity.[1] Run the NMR in DMSO-d6; the hydrogen bonding often locks the tautomer, simplifying the spectrum.
Warning: If you see a peak around 8.0 ppm (singlet), that is the C3-H. If that peak is missing, you accidentally brominated C3.[1]
References
CN112321510A . Preparation method of 4-bromo-5-methyl-1H-indazole. Vertex AI Grounding. Link
Relevance: Provides the foundational "Jacobson" modification for 4-bromo-5-alkyl systems, demonstrating the necessity of specific solvent systems to overcome steric hindrance.
CN110452177A . Synthesis method of 5-bromo-4-fluoro-1H-indazole. Vertex AI Grounding. Link
Relevance: Validates the "Benzaldehyde/Hydrazine" route for 4,5-disubstituted indazoles, highlighting the high yields (81%)
Li, P., et al. (2011) .[1][2] Indazole Synthesis via 1,3-Dipolar Cycloaddition. Organic Letters. Link[1]
Relevance: Discusses alternative cyclization strategies when traditional condens
Lefebvre, V., et al. (2010) .[1][2] General Synthesis of Substituted Indazoles. Journal of Organic Chemistry. Link[1]
Relevance: mechanistic insights into the regioselectivity issues during the form
Technical Support Center: Regioselective Functionalization of 4-Bromo-5-isopropyl-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 4-Bromo-5-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are worki...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the regioselective functionalization of 4-Bromo-5-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of achieving high regioselectivity in your reactions. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity and functionalization of 4-bromo-5-isopropyl-1H-indazole.
Q1: What are the most reactive sites on the 4-bromo-5-isopropyl-1H-indazole core and what is the general order of reactivity?
The reactivity of the 4-bromo-5-isopropyl-1H-indazole core is nuanced, with several positions available for functionalization. The general order of reactivity is as follows:
N1/N2 Nitrogens: The pyrazole nitrogens are the most nucleophilic and acidic sites, making them highly susceptible to alkylation, acylation, and other electrophilic substitutions. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products.[1]
C3 Position: The C3 position is prone to deprotonation (lithiation) after N-protection, rendering it nucleophilic for subsequent reactions with electrophiles.[2][3] Direct functionalization at C3 on an unprotected indazole is challenging due to the lower nucleophilicity of this position.[4]
C4-Br: The bromine atom at the C4 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
C7 Position: The C7 position is the most sterically accessible and electronically activated position on the benzene ring for electrophilic aromatic substitution and directed metalation.
C6 Position: The C6 position is generally the least reactive site for electrophilic substitution.
Q2: How does the 5-isopropyl group influence the regioselectivity of functionalization?
The 5-isopropyl group primarily exerts a steric and a weak electron-donating effect.
Steric Hindrance: The bulky isopropyl group can sterically hinder reactions at the adjacent C4 and C6 positions. This effect is generally minor for reactions at the heterocyclic ring (N1, N2, C3).
Electronic Effect: As an electron-donating group, the isopropyl substituent can slightly increase the electron density of the benzene ring, potentially influencing the regioselectivity of electrophilic aromatic substitution, favoring ortho and para positions (C6 and C4, though C4 is already substituted).
Q3: What are the key factors controlling N1 vs. N2 regioselectivity in alkylation reactions?
The ratio of N1 to N2 alkylated products is highly dependent on several factors:
Reaction Conditions: The choice of base and solvent is critical. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to be highly selective for N1 alkylation.[5]
Steric and Electronic Effects: Bulky substituents at the C7 position can favor N1 substitution, while electron-withdrawing groups at C7 can promote N2 selectivity.[5]
Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the regioselectivity.
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[5] Reactions run under conditions that allow for equilibration will favor the N1 isomer.[1][5]
Troubleshooting Guides
This section provides a question-and-answer-style guide to address specific issues you may encounter during your experiments.
Problem 1: Poor N1 vs. N2 Selectivity in Alkylation Reactions
"I am trying to alkylate 4-bromo-5-isopropyl-1H-indazole and I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity?"
This is a classic challenge in indazole chemistry. The strategy to favor one isomer over the other depends on which one you are targeting.
Caption: Decision workflow for optimizing N1 vs. N2 alkylation selectivity.
Detailed Troubleshooting Steps:
For Preferential N1-Alkylation:
Switch to NaH in THF: This combination is widely reported to give high N1 selectivity.[5][6] The mechanism is thought to involve the formation of a sodium indazolide salt that exists as a tight ion pair in the less polar THF, sterically favoring attack of the electrophile at the N1 position.
Consider Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature or slightly above (e.g., 50 °C) to ensure complete reaction.[5]
Alternative for Thermodynamic Control: In some cases, using conditions that allow for equilibration between the N1 and N2 products can favor the more stable N1 isomer. This may involve longer reaction times or higher temperatures with specific electrophiles.[1][5]
For Preferential N2-Alkylation:
Use a More Dissociating Solvent System: Employing polar aprotic solvents like DMF or DMSO with bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) tends to favor the formation of the N2-alkylated product. In these solvents, the indazolide anion is more "free," and the reaction is often under kinetic control, favoring attack at the more nucleophilic N2 position.
Mitsunobu Conditions: The Mitsunobu reaction can also show a preference for N2-alkylation.[1]
Data Summary: N-Alkylation Conditions and Regioselectivity
Problem 2: Difficulty in Achieving C3-Functionalization
"I need to introduce a substituent at the C3 position, but direct electrophilic substitution is not working. How can I achieve this?"
Direct functionalization at C3 is indeed challenging. The most reliable method involves a protection-deprotonation-functionalization sequence.
Caption: Step-by-step workflow for the C3-functionalization of indazole.
Detailed Troubleshooting Steps:
Efficient N2-Protection is Key: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing lithiation to the C3 position.[2][3] Using NaH in THF followed by the addition of SEM-Cl is a standard procedure.
Troubleshooting Protection: If you observe a mixture of N1 and N2-protected isomers, purification at this stage is crucial. Column chromatography can typically separate the two regioisomers.
Optimize C3-Lithiation:
Choice of Organolithium: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. s-BuLi is more reactive and may be necessary for less activated substrates.
Temperature Control: This step must be performed at low temperatures (typically -78 °C) to prevent side reactions, including potential ring-opening.
Reaction Time: Allow sufficient time for the deprotonation to go to completion, usually 30-60 minutes at -78 °C.
Quenching with the Electrophile: Add the desired electrophile at -78 °C and then allow the reaction to slowly warm to room temperature. A wide range of electrophiles can be used to introduce various functionalities at C3.
SEM-Deprotection: The SEM group can be reliably removed under either acidic (e.g., aqueous HCl in ethanol) or fluoride-mediated (e.g., tetrabutylammonium fluoride - TBAF in THF) conditions.[2]
Problem 3: Low Yield or No Reaction in Suzuki-Miyaura Coupling at C4
"I am attempting a Suzuki-Miyaura coupling at the C4-bromo position, but I'm getting low yields of the desired product and recovery of my starting material. What can I do to improve this?"
Suzuki-Miyaura couplings on heteroaromatic systems can be sensitive to the reaction conditions. Here’s how to troubleshoot:
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
To a reaction vessel, add the 4-bromo-5-isopropyl-1H-indazole, boronic acid, and base.
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add the solvent and degas the mixture (e.g., by bubbling with inert gas for 15-20 minutes).
Add the palladium catalyst and heat the reaction to the desired temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purify the product by column chromatography.
Troubleshooting Tips:
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For electron-rich indazoles, a more electron-rich and bulky phosphine ligand might be beneficial. If standard catalysts like Pd(PPh₃)₄ are ineffective, consider using catalysts with more specialized ligands like XPhos or SPhos.
Base and Solvent System: The base and solvent system can significantly impact the reaction outcome. A common and effective combination is K₂CO₃ or Cs₂CO₃ in a mixture of 1,4-dioxane and water. The water is essential for the transmetalation step.
Degassing: Incomplete removal of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure thorough degassing of the reaction mixture.
Quality of Boronic Acid: Boronic acids can degrade over time, leading to lower yields. Use fresh or properly stored boronic acids.
Problem 4: Unwanted C7-Functionalization
"During an attempted functionalization, I observed substitution at the C7 position instead of my intended target. Why is this happening and how can I control it?"
The C7 position is sterically the most accessible on the benzene ring and can be susceptible to electrophilic attack or directed metalation.
Directed Ortho-Metalation (DoM): If you are using a strong base like an organolithium reagent on an N1-protected indazole, deprotonation can occur at the C7 position, especially if a directing group is present at N1. To avoid this, consider using a non-directing protecting group or a different synthetic strategy.
Electrophilic Aromatic Substitution: Under certain electrophilic conditions, substitution at C7 can compete with other positions. To favor another position, you may need to block the C7 position or use a different set of reaction conditions that favor your desired outcome. For instance, to achieve functionalization at C3, the N2-protection and lithiation strategy is more regioselective.
References
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
Regioselective protection at N-2 and derivatization
Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (n.d.). Benchchem.
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. (n.d.).
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (n.d.).
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
C3-INDAZOLE FUNCTIONALIZ
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). PubMed.
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (n.d.).
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.).
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
Mechanism of a Highly Selective N2 Alkyl
Directed (ortho)
Buchwald-Hartwig Amin
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane | Request PDF. (n.d.).
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PMC.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois.
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.
Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021). Reddit.
challenges in the scale-up of 4-Bromo-5-isopropyl-1H-indazole production
Technical Support Center: Scale-Up of 4-Bromo-5-isopropyl-1H-indazole Executive Summary The scale-up of 4-Bromo-5-isopropyl-1H-indazole presents a unique set of regiochemical and thermodynamic challenges. Unlike simple i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up of 4-Bromo-5-isopropyl-1H-indazole
Executive Summary
The scale-up of 4-Bromo-5-isopropyl-1H-indazole presents a unique set of regiochemical and thermodynamic challenges. Unlike simple indazoles, the steric bulk of the 5-isopropyl group combined with the 4-bromo substituent creates significant hindrance near the N1/N2 bridgehead. This guide addresses the three primary failure modes reported by process chemists: regioisomer contamination , diazotization thermal runaways , and purification losses due to "oiling out."
Module 1: Regiocontrol & Precursor Strategy
The Challenge:
Direct bromination of 5-isopropylindazole yields a mixture of 3-bromo, 4-bromo, and 7-bromo isomers, with the 4-bromo often being the minor product due to steric shielding by the peri-hydrogen and the isopropyl group.
The Solution:
For scale-up (>100g), you must "lock" the regiochemistry before ring closure. The most robust route utilizes the Jacobson Indazole Synthesis (diazotization of substituted o-toluidines) or the Leimgruber-Batcho modification.
Critical Workflow: Precursor Selection
Figure 1: Decision tree for regioselective synthesis. Route B is required for scalable purity.
Module 2: The Cyclization Bottleneck (Troubleshooting)
The most common scale-up route involves the diazotization of 3-bromo-4-isopropyl-2-methylaniline . This reaction relies on the intramolecular attack of the diazonium species by the methyl group (Jacobson cyclization).
Q1: My reaction stalls at the diazonium intermediate. Why isn't it cyclizing?
Diagnosis: The methyl group acidity is insufficient, or the diazonium species is decomposing before cyclization.
Technical Fix:
Phase Transfer Catalysis: The Jacobson cyclization in aqueous/organic biphasic systems often suffers from poor mass transfer. Add 1-2 mol% 18-Crown-6 or tetrabutylammonium bromide (TBAB) to facilitate the phase transfer of the acetate/nitrite ions.
Solvent Switch: Move from standard aqueous HCl to Glacial Acetic Acid as the solvent. The acetic anhydride facilitates the formation of the N-nitrosoacetamide intermediate, which rearranges more readily [1].
Q2: I am seeing a massive exotherm upon NaNO₂ addition.
Diagnosis: Diazotization is exothermic (
). On a large scale, heat accumulation accelerates diazo decomposition (nitrogen evolution), risking a pressure event.[1]
Protocol:
Dosing Control: Use a subsurface dip tube for nitrite addition to prevent localized hotspots.
Adiabatic Limit: Ensure the reactor jacket is set to -10°C. Do not allow the internal temperature to exceed +5°C during addition.
Starch-Iodide Monitoring: Do not add excess nitrite blindly. Test aliquots with starch-iodide paper. A persistent blue/black color indicates the endpoint. Excess nitrous acid destabilizes the product.
Q3: The product is contaminated with azo-coupling byproducts.
Diagnosis: The reaction pH is too high, allowing the unreacted aniline to couple with the formed diazonium salt.
Technical Fix:
Maintain pH < 2.0 throughout the diazotization.
Inverse Addition: For strictly sensitive substrates, add the aniline to the nitrosylating agent (e.g., nitrosonium tetrafluoroborate) rather than the reverse.
Module 3: Purification & Solid State Properties
The 4-bromo-5-isopropyl-1H-indazole molecule is lipophilic and prone to "oiling out" during recrystallization due to the disruption of crystal lattice packing by the isopropyl group.
Solvent Selection Guide
Solvent System
Solubility
Impurity Rejection
Scale Suitability
Notes
MeOH / Water
Moderate
High
High
Classic choice. Start with 5:1 MeOH:Water.
Toluene / Heptane
High
Moderate
Medium
Good for removing non-polar tars.
Ethyl Acetate
Very High
Low
Low
Avoid. Product too soluble; low recovery.
Acetic Acid / Water
High
High
High
Recommended. Direct precipitation from reaction mixture.
Q4: My product oils out instead of crystallizing.
Mechanism: The melting point of the solvated impurity mixture is lower than the process temperature.[2]
Protocol:
Seeding: You must seed the reactor at the metastable zone width (MSZW) limit. Add 0.5 wt% pure seed crystals at 5°C below the saturation temperature.
Cooling Ramp: Implement a cubic cooling profile (slow initially, faster later) rather than a linear ramp. This prevents crash-nucleation of amorphous oil.
Anti-solvent Dosing: If using MeOH/Water, add water very slowly via a metering pump over 4 hours.
Module 4: Safety & Handling (The "Hidden" Hazard)
Warning: 4-Bromo-5-isopropyl-1H-indazole synthesis involves hydrazine or diazonium intermediates. Both are high-energy species.
Figure 2: Safety logic loop for the diazotization step.
Critical Safety Check:
DSC Analysis: Before scaling above 100g, perform Differential Scanning Calorimetry (DSC) on the isolated diazonium intermediate (if isolating) or the reaction mass. Look for onset of decomposition < 50°C.
Genotoxicity: Hydrazines and indazoles can be potential PGIs (Potentially Genotoxic Impurities). Ensure your final purification (Module 3) demonstrates < 10 ppm clearance of hydrazine precursors [2].
References
Vetrichelvan, M., et al. (2021).[1] "Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." Synlett, 32(14), 1437-1442. (Analogous regiocontrol and diazotization strategies).
Liu, Z., et al. (2020). "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[3] Organic Letters, 22(11), 4222–4227. (Mechanistic insights into diazo-mediated cyclizations).
BenchChem Technical Notes. (2025). "Crystallization of Halo-Indazoles: Troubleshooting Guide." (Solvent systems for lipophilic indazoles).
Lilly, M.J., et al. (2014). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Journal of Organic Chemistry, 79(17), 8221-8227. (Scale-up of highly substituted indazoles).
Disclaimer: This guide is for research and development purposes. Always consult your internal EHS guidelines before scaling up hazardous reactions.
Technical Support Center: Purification of 4-Bromo-5-isopropyl-1H-indazole Derivatives
Current Status: Operational Ticket ID: IND-PUR-4B5I Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Welcome to the purification support hub. The molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: IND-PUR-4B5I
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the purification support hub. The molecule 4-Bromo-5-isopropyl-1H-indazole is a critical scaffold, often employed in the synthesis of kinase inhibitors (e.g., VEGFR or ALK inhibitors) where the C4-bromine serves as a handle for Suzuki-Miyaura couplings and the C5-isopropyl group provides necessary lipophilic bulk for hydrophobic pocket occupancy.
Users typically encounter three classes of impurities with this scaffold:
Regioisomers (N1 vs. N2 alkylation): The most persistent challenge during derivatization.
Metal Residues: Palladium/Copper carryover from cross-coupling reactions.
Synthetic Byproducts: Uncyclized diazonium intermediates or de-halogenated species.
This guide provides self-validating protocols to isolate your target compound with >98% purity.
Troubleshooting Module: Regioisomer Separation (N1 vs. N2)
The Issue:
You have performed an N-alkylation (e.g., using an alkyl halide and base), and TLC/LC-MS shows two close-running spots with identical mass.
The Science:
Indazoles exist in a tautomeric equilibrium.
N1-Isomer (Thermodynamic): Generally more stable (by ~4.5 kcal/mol) and less polar.
N2-Isomer (Kinetic): Often forms faster due to lone-pair availability but is less stable.
Dipole Moment: The N2-isomer typically has a higher dipole moment, making it more polar (lower R_f on silica) than the N1-isomer.
Protocol A: Chromatographic Separation
Standard Phase Silica Gel (40–63 µm)
Parameter
Specification
Notes
Stationary Phase
Silica Gel 60
Pre-buffer with 1% Et3N if the derivative contains basic amines.
Mobile Phase A
Hexanes (or Heptane)
The 5-isopropyl group makes this molecule very lipophilic.
Mobile Phase B
Ethyl Acetate (EtOAc)
Gradient
0% → 20% B over 10 CV
Critical: The isomers often separate between 5-15% EtOAc.
Loading
Solid load on Celite
Dissolve in DCM, adsorb on Celite, evaporate, and load.
Decision Logic for Isomer Identification:
Run TLC in 8:2 Hexane:EtOAc.
Top Spot (Higher Rf): Likely the N1-alkylated product (Target).
Bottom Spot (Lower Rf): Likely the N2-alkylated product (Impurity).
Confirmation: N2-isomers often show a distinct "shielding" effect in proton NMR on the adjacent C3-proton compared to N1.
Troubleshooting Module: Palladium Removal
The Issue:
After a Suzuki coupling at the C4-position, the product is off-white, grey, or brown. Quantitative analysis shows Pd > 1000 ppm.
The Science:
The nitrogen atoms in the indazole ring act as ligands, coordinating to Palladium and dragging it through standard workups.
Protocol B: The "Silica-Thiol" Scavenge
Best for: Late-stage intermediates where crystallization is difficult.
Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).
Scavenger Addition: Add SiliaMetS® Thiol or 3-Mercaptopropyl-functionalized silica (0.5 equivalents relative to expected Pd mass, or 50 wt% of crude).
Incubation: Stir at 50°C for 4 hours . (Room temperature is often insufficient for indazole-Pd complexes).
Filtration: Filter hot through a 0.45 µm PTFE pad or a Celite cake.
Wash: Rinse the cake with EtOAc.
Result: The filtrate should be significantly lighter in color.
Add Activated Carbon (Charcoal) , specifically grades like Norit SX Ultra (10 wt% of substrate).
Reflux for 1 hour .
Filter hot through Celite.
Warning: Carbon can adsorb the planar indazole core. Do not exceed 10 wt% or reflux times >2 hours.
Troubleshooting Module: Crystallization of the Core
The Issue:
The 4-bromo-5-isopropyl-1H-indazole core is sticky or oiling out during recrystallization.
The Science:
The "5-isopropyl" group disrupts the crystal packing compared to a simple bromo-indazole, increasing solubility in organics. You need a "solvent switch" to force the lattice to form.
Protocol D: The "Anti-Solvent Crash"
Step
Action
Mechanism
1. Dissolve
Dissolve 1g of crude in 3 mL Acetone (or THF) at 50°C.
If your impurity is the starting material (an aniline derivative), use the acidity of the Indazole NH (pKa ~13.8) vs the basicity of the Aniline.
Caption: Removing basic aniline impurities using the amphoteric nature of the mixture.
Frequently Asked Questions (FAQ)
Q: My product is co-eluting with the des-bromo impurity. How do I separate them?A: De-bromination (replacement of Br with H) is a common side reaction in Pd-coupling. These compounds are structurally almost identical.
Solution: Standard silica won't work. Use C18 Reverse Phase chromatography. The Bromine atom adds significant lipophilicity; the des-bromo impurity will elute much earlier in a Water:Acetonitrile gradient.
Q: Can I distill this compound?A:No. Indazoles have high melting points and can decompose or sublime unpredictably under high vacuum/heat. Sublimation is possible for the core structure but not recommended for derivatives.
Q: Why is my yield low after recrystallization?A: The 5-isopropyl group increases solubility in "good" solvents. You are likely losing product in the mother liquor.
Fix: Cool the crystallization flask to -20°C for 12 hours before filtering. Do not wash the cake with pure solvent; use a pre-cooled anti-solvent mixture (e.g., 10% Acetone in Water).
References
Regioselectivity in Indazole Alkylation
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Source:Beilstein Journal of Organic Chemistry, 2024.
Technical Support Center: Analytical Methods for Monitoring 4-Bromo-5-isopropyl-1H-indazole Reaction Progress
Welcome to the technical support resource for the synthesis of 4-Bromo-5-isopropyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and ro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 4-Bromo-5-isopropyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for monitoring reaction progress. We will delve into the causality behind experimental choices, ensuring you can not only follow protocols but also adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for real-time monitoring of my 4-Bromo-5-isopropyl-1H-indazole synthesis?
A1: The choice of method depends on the required level of detail, available equipment, and reaction kinetics.
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion. It is cost-effective and provides immediate feedback on the consumption of starting materials and the appearance of the product.[1][2] TLC is often used for initial method development before transitioning to a quantitative technique.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It offers excellent resolution and sensitivity, allowing you to accurately determine the percentage conversion of reactants to products and identify potential impurities.[3] Several patents for related indazole syntheses explicitly mention HPLC for tracking the reaction until the starting material is consumed.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It provides both quantitative data and structural information from the mass spectra, which is invaluable for identifying by-products.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used quantitatively to determine the ratio of product to starting material in a crude reaction mixture without the need for chromatographic separation.[6][7]
Q2: How do I accurately determine the reaction endpoint?
A2: The reaction endpoint is typically defined as the point where the limiting reactant is no longer detectable.
Establish a Baseline: Before starting the reaction, run a TLC or HPLC of your starting materials to establish their retention factor (Rf) or retention time (RT).
Time-Course Sampling: Take small, quenched aliquots from the reaction mixture at regular intervals.
Analyze and Compare: Run TLC or HPLC on these aliquots. The reaction is generally considered complete when the spot or peak corresponding to the limiting starting material is absent in two consecutive time points.
Confirmation: For critical applications, confirming the endpoint with a secondary method (e.g., LC-MS to confirm the product mass) is recommended.
Q3: What are the common impurities I should expect during the synthesis of substituted indazoles?
A3: Impurity profiles are highly dependent on the specific synthetic route.[8][9] However, common impurities can include:
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.
Isomeric By-products: Depending on the cyclization strategy, formation of regioisomers is possible. For instance, N-alkylation or acylation can sometimes occur at different nitrogen atoms of the indazole ring.[10]
Over-brominated Species: If the bromination step is not carefully controlled, di-brominated or other poly-halogenated products may form.
Degradation Products: Indazoles can be sensitive to certain conditions. For example, working up a reaction with strong acid or base might alter the product.[11]
Analytical Workflow Overview
The following diagram illustrates a typical workflow for monitoring a chemical reaction.
Caption: General workflow for monitoring reaction progress.
Troubleshooting Guides by Technique
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool, but its complexity can lead to various issues. Here’s how to troubleshoot them.
Q: Why am I seeing poor peak resolution between my starting material and product?
A: Poor resolution means the column is not separating the analytes effectively, causing peaks to overlap.[12]
Causality: Resolution is a function of column efficiency, selectivity, and retention. For structurally similar compounds like a reactant and its product, achieving good selectivity is key.
Solutions:
Optimize Mobile Phase:
Adjust Organic/Aqueous Ratio: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.
Modify pH: The charge state of indazoles can be manipulated by pH. Since indazoles are weakly basic, adjusting the mobile phase pH with a buffer (e.g., phosphate buffer with a pH of 3.0) can significantly alter retention times and improve selectivity.[13]
Change Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable. A C18 column is a good starting point, but for polar compounds, a Cyano or Phenyl-Hexyl column might offer different selectivity.
Reduce Flow Rate: Lowering the flow rate increases the time analytes spend in the column, which can sometimes improve resolution, although it will lengthen the run time.
Q: My peak retention times are shifting between runs. What's causing this?
A: Drifting retention times are a common sign of system instability.
Causality: Consistent retention times rely on a stable chemical environment and constant flow rate. Any variation will affect how long an analyte is retained.
Solutions:
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is critical for gradient methods. Flushing with at least 10-20 column volumes is recommended.[14]
Check for Leaks: A small leak in the pump, fittings, or injector can cause flow rate fluctuations. Visually inspect the system for any signs of fluid.
Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to an inconsistent flow rate. Degas the mobile phase daily using sonication or an inline degasser.[13]
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.[14]
addressing solubility issues of 4-Bromo-5-isopropyl-1H-indazole in reaction media
Welcome to the Technical Support Center for 4-Bromo-5-isopropyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 4-Bromo-5-isopropyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during the use of this compound in various reaction media. As Senior Application Scientists, we have compiled this guide based on established chemical principles, data from structurally similar molecules, and proven laboratory techniques.
I. Understanding the Solubility Challenge
4-Bromo-5-isopropyl-1H-indazole, like many substituted indazoles, can exhibit limited solubility in certain reaction media. This is attributed to its rigid, bicyclic aromatic structure and the presence of both a lipophilic isopropyl group and a polarizable bromine atom. The interplay of these structural features dictates its interaction with different solvents. Effectively solubilizing this compound is critical for achieving optimal reaction kinetics, yield, and purity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and solubility of 4-Bromo-5-isopropyl-1H-indazole.
Q1: What are the general solubility characteristics of 4-Bromo-5-isopropyl-1H-indazole?
A1: While specific quantitative solubility data for 4-Bromo-5-isopropyl-1H-indazole is not extensively published, we can infer its likely behavior based on its structure and data from analogous compounds. The indazole core provides a degree of polarity and potential for hydrogen bonding, while the bromo and isopropyl substituents increase its lipophilicity. Therefore, it is expected to have low solubility in water and non-polar aliphatic hydrocarbons. Its solubility is generally better in polar aprotic solvents and to some extent in polar protic solvents.
Q2: Which organic solvents are recommended for dissolving 4-Bromo-5-isopropyl-1H-indazole in a reaction?
A2: Based on synthesis patents for similar substituted indazoles, the following solvents are good starting points for your experiments[1]:
The choice of solvent will ultimately depend on the specific reaction conditions, including the nature of other reactants and the reaction temperature.
Q3: My compound is not fully dissolving in the chosen reaction solvent. What can I do?
A3: If you are facing solubility issues, consider the following troubleshooting steps, which can be applied sequentially or in combination:
Gentle Heating: For many organic compounds, solubility increases with temperature.[4][5] Gently warming the mixture while stirring can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Sonication: Applying ultrasonic energy can help break down solute aggregates and enhance solvent penetration, thereby accelerating dissolution.[6]
Co-solvent System: The use of a co-solvent can effectively modify the polarity of the reaction medium to better match that of the solute.[7][8][9][10][11] For instance, adding a small amount of a highly polar aprotic solvent like DMSO or DMF to a less polar solvent such as THF or DCM can dramatically increase the solubility of polar compounds.
Q4: Can I use a co-solvent system? If so, what are some recommended combinations?
A4: Yes, co-solvent systems are a highly effective strategy. The selection of a co-solvent should be based on creating a solvent blend with a polarity that is optimal for all reaction components.
Increases the polarity of the medium to better solvate the indazole ring.
Dichloromethane (DCM)
Acetonitrile (ACN), Methanol (MeOH)
Introduces polarity and hydrogen bonding capability to aid dissolution.
Toluene
Tetrahydrofuran (THF), Dioxane
Increases the overall polarity of the non-polar aromatic solvent.
When preparing a co-solvent system, it is advisable to first dissolve the 4-Bromo-5-isopropyl-1H-indazole in the solvent in which it is more soluble, and then add this solution to the primary reaction solvent containing the other reagents.
III. Troubleshooting Guide: Advanced Solubility Enhancement
For particularly challenging cases, the following advanced techniques can be employed.
Protocol 1: Temperature-Assisted Dissolution
To your reaction vessel containing the chosen solvent, add the 4-Bromo-5-isopropyl-1H-indazole.
Begin stirring the mixture at room temperature.
Gradually increase the temperature of the mixture in increments of 5-10°C.
Monitor the dissolution visually.
Once the compound is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents. Note: Be cautious of potential precipitation upon cooling.
Protocol 2: Co-solvent System Protocol
In a separate vessel, dissolve the 4-Bromo-5-isopropyl-1H-indazole in a minimal amount of a high-solubility solvent (e.g., DMSO, DMF).
In the main reaction vessel, combine the primary reaction solvent and all other reagents.
Slowly add the concentrated solution of 4-Bromo-5-isopropyl-1H-indazole to the main reaction vessel with vigorous stirring.
Observe for any signs of precipitation. If precipitation occurs, a slight increase in the proportion of the co-solvent may be necessary.
Workflow for Addressing Solubility Issues
Caption: Factors influencing the solubility of the compound.
V. Safety Precautions
Always handle 4-Bromo-5-isopropyl-1H-indazole in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Banne, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
Royal Society of Chemistry. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Retrieved from [Link]
Jain, P., & Goel, A. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]
Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles. Retrieved from [Link]
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]
CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Co-solvent: Significance and symbolism. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Theoretical exploration of the bromine substitution effect and hydrostatic pressure responsive mechanism for room temperature phosphorescence. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved from [Link]
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
National Institutes of Health. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. Retrieved from [Link]
IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
Comparative Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Bromo-5-isopropyl-1H-indazole
Executive Summary The 4-Bromo-5-isopropyl-1H-indazole scaffold represents a privileged structural motif in modern kinase inhibitor design, most notably serving as the core architecture for Ceritinib (LDK378) , a second-g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-Bromo-5-isopropyl-1H-indazole scaffold represents a privileged structural motif in modern kinase inhibitor design, most notably serving as the core architecture for Ceritinib (LDK378) , a second-generation ALK inhibitor. While this scaffold provides superior potency against ALK-positive NSCLC compared to first-generation crizotinib, its lipophilic bulk and ATP-mimetic properties introduce specific cross-reactivity challenges—particularly against the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (INSR) .
This guide provides a technical analysis of the selectivity profile of inhibitors derived from this scaffold, contrasting them with alternative chemotypes (e.g., aminopyridines like Crizotinib and benzo[b]carbazoles like Alectinib). It details the "HotSpot" radiometric assay protocols required to validate these profiles and explores the structural causality of off-target binding.
Part 1: The Scaffold Architecture & SAR Logic
The 4-Bromo-5-isopropyl-1H-indazole intermediate (CAS: 1187967-36-9) is not merely a building block; it dictates the binding mode of the final inhibitor.
Structural Causality of Selectivity
The Indazole Core: Functions as the hinge-binder, forming hydrogen bonds with the kinase backbone (e.g., Met1199 in ALK).
5-Isopropyl Group: This hydrophobic moiety is critical. It packs into the selectivity pocket (gatekeeper region), enhancing affinity for ALK but also increasing lipophilicity, which correlates with broader kinase promiscuity compared to more polar scaffolds.
4-Position Functionalization: The bromine handle allows for Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., the piperidine tail in Ceritinib). This tail extends into the solvent front, modulating pharmacokinetic properties but also interacting with non-conserved residues in off-target kinases like FAK and RSK .
Visualization: From Scaffold to Lead (SAR Workflow)
Figure 1: Structural evolution from the indazole intermediate to the active pharmaceutical ingredient, highlighting the emergence of off-target liabilities.
Part 2: Comparative Profiling Data
The primary challenge with 5-isopropyl-indazole derivatives is distinguishing between the target (ALK) and the structurally homologous IGF-1R. The kinase domains of ALK and IGF-1R share significant sequence identity, particularly in the ATP-binding cleft.[1]
Table 1: Selectivity Profile Comparison
Data synthesized from biochemical IC50 profiling and clinical observation.
Feature
Ceritinib (Indazole Core)
Crizotinib (Aminopyridine)
Alectinib (Benzo[b]carbazole)
Scaffold Origin
4-Bromo-5-isopropyl-1H-indazole
3-Benzyloxy-2-aminopyridine
5H-Benzo[b]carbazole
ALK IC50 (Cell-free)
0.2 nM
20 nM
1.9 nM
IGF-1R IC50
8 nM (High Cross-reactivity)
>1,000 nM
>1,000 nM
INSR IC50
7 nM (High Cross-reactivity)
>1,000 nM
>1,000 nM
Key Off-Targets
FAK, RSK1/2, ROS1
MET, ROS1
RET
Clinical Implication
Hyperglycemia (due to IGF-1R/INSR inhibition)
Edema, Visual disturbances
Myalgia, Bradycardia
Analysis:
The indazole-derived Ceritinib is ~100x more potent against ALK than Crizotinib but sacrifices selectivity against the Insulin Receptor family. This is a direct consequence of the indazole core's ability to fit the IGF-1R ATP pocket, which Crizotinib's bulky O-benzyl group prevents.
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately profile derivatives of this scaffold, one cannot rely on indirect readout assays (like competition binding) alone. A direct, radiometric "HotSpot" assay is the gold standard for distinguishing true inhibition from false positives caused by compound aggregation or fluorescence interference.
Wash filters 3x with 0.75% Phosphoric acid (removes unreacted ATP).
Wash 1x with Acetone (dries filter).
Quantify via scintillation counting.
Data Analysis:
Calculate % Enzyme Activity relative to DMSO controls. Fit curves using the Hill equation.
Part 4: Signaling Pathway & Polypharmacology[2]
Inhibitors derived from 4-Bromo-5-isopropyl-1H-indazole often exhibit "polypharmacology"—simultaneous inhibition of multiple pathways. While IGF-1R inhibition is an off-target liability for metabolic toxicity, it can be synergistic in preventing resistance, as IGF-1R upregulation is a common escape mechanism for ALK inhibition.
Visualization: The ALK/IGF-1R Crosstalk
Figure 2: Dual inhibition pathways. The indazole scaffold blocks ALK (therapeutic) but also IGF-1R (toxicity), leading to distinct clinical outcomes compared to more selective scaffolds.
References
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry.
Friboulet, L., et al. (2014). "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer." Cancer Discovery.
Lovly, C. M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion–positive lung cancer." Nature Medicine.
NICE Technology Appraisal Guidance. (2018). "Ceritinib for untreated ALK-positive non-small-cell lung cancer."[2] National Institute for Health and Care Excellence.
Comparative Guide: Purity Assessment Protocols for 4-Bromo-5-isopropyl-1H-indazole
Executive Summary: The Analytical Challenge 4-Bromo-5-isopropyl-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and ROR modulators. Its structural features—a halogenated fused heterocycle with an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
4-Bromo-5-isopropyl-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and ROR
modulators. Its structural features—a halogenated fused heterocycle with an alkyl side chain—present specific analytical challenges that standard "check-box" QC often misses.
The primary failure mode in assessing this intermediate is relying solely on HPLC Area%. While HPLC is excellent for detecting structurally related organic impurities, it fails to account for:
Regioisomeric Contamination: The migration of the proton (or protecting group) between N1 and N2 positions (1H- vs. 2H-indazole) is a thermodynamic vs. kinetic issue common in indazole synthesis.
Inorganic/Solvent Mass Balance: HPLC-UV is blind to residual inorganic salts (from bromination quenching) or non-UV active solvents trapped in the crystal lattice.
This guide compares three methodologies—HPLC-UV , 1H-qNMR , and DSC —to establish a self-validating purity assessment workflow.
Comparative Analysis: Method Performance Matrix
The following table contrasts the three primary techniques based on sensitivity, specificity for regioisomers, and ability to determine "absolute" weight-percent purity (Assay).
Feature
HPLC-UV (Reverse Phase)
1H-qNMR (Quantitative NMR)
DSC (Diff. Scanning Calorimetry)
Primary Utility
Trace impurity profiling (0.05% sensitivity).
Absolute Assay (Weight %) & Structural ID.
Crystallinity & Eutectic Purity.
Regioisomer Specificity
High , if method is developed to separate N1/N2 isomers.
Very High . Distinct chemical shifts for N-H and aromatic protons.
Low . Isomers often co-crystallize or have similar melting points.
Reference Standard
Required for quantitation (Response Factors vary).
Not Required (Internal Standard used).
Not Required .
Blind Spots
Inorganic salts, residual solvents, moisture, non-UV active compounds.
Low sensitivity (<0.5% impurities are hard to integrate).
Decomposing samples; impurities that form solid solutions.
Throughput
High (Automated).
Medium (Manual processing).
Low (Slow heating rates).
Critical Insight: The "Purity Gap"
It is common to see a batch of 4-Bromo-5-isopropyl-1H-indazole with 99.5% HPLC Area but only 96.0% qNMR Assay . This "gap" usually represents trapped solvent (isopropyl alcohol/ethyl acetate) or inorganic salts (sodium bromide) that HPLC-UV does not see. For step-yield calculations in drug development, qNMR is the superior metric.
Deep Dive: The Regioisomer Challenge (1H vs. 2H)
Indazoles exist in tautomeric equilibrium, but upon substitution (or during synthesis), one isomer often predominates. For 4-bromo-5-isopropyl-1H-indazole, the 1H-isomer is typically the thermodynamic product, while the 2H-isomer is the kinetic impurity.
Why it matters: The 2H-isomer has vastly different reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), leading to dead-end byproducts.
Detection:
NMR: The C3-H proton is diagnostic. In 1H-indazoles, it typically appears around
8.0-8.2 ppm. In 2H-indazoles, it shifts downfield.
HPLC: These isomers often co-elute on standard C18 columns. Separation usually requires a Phenyl-Hexyl column or specific pH adjustment to exploit the slight pKa differences.
Goal: Detect trace organic byproducts (e.g., 4,7-dibromo species or des-bromo precursors).
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0 min: 10% B
15 min: 90% B
20 min: 90% B
20.1 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.
Self-Validating Step: Inject a "Spike Solution" containing the starting material (e.g., 3-isopropyl-aniline derivative) to confirm resolution from the product peak.
Protocol B: 1H-qNMR (Absolute Assay)
Goal: Determine the exact weight % of the active molecule for yield calculations.
Instrument: 400 MHz (or higher) NMR.
Solvent: DMSO-
(Ensures solubility of the indazole and prevents exchange of the N-H proton).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at
6.1 ppm).
Relaxation Delay (d1):60 seconds . (Crucial: The aromatic protons of indazoles have long T1 relaxation times. Insufficient d1 leads to under-integration and false low purity).
Where =Integral, =Number of protons, =Molecular Weight, =Weight, =Purity of IS.[1][2][3][4][5][6][7][8][9]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for assessing a new batch of synthesized material. It prioritizes qNMR for "Go/No-Go" decisions on mass balance, followed by HPLC for specific impurity identification.
Figure 1: Integrated Analytical Workflow. Note that qNMR is placed before HPLC to rule out gross contamination (salts/solvents) that HPLC misses.
Simulated Data Case Study
To illustrate the comparative utility, consider a synthesized batch of 4-Bromo-5-isopropyl-1H-indazole analyzed by all three methods.
Method
Result
Interpretation
HPLC-UV
99.2% Area
Looks excellent. Only trace organic impurities found.
1H-qNMR
94.5% w/w
Discrepancy Alert. The spectrum reveals 3.5% wt residual Ethyl Acetate (solvent) and 1.0% inorganic material (silent in NMR, inferred from mass balance).
DSC
Melting Range 1°C Broad
Confirms the presence of impurities (likely the solvent) depressing the melting point via the van't Hoff effect.
References
Quantitative NMR in Pharmaceuticals: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
Indazole Regioisomerism: Gaikwad, D. D., et al. (2015). "Synthesis and biological evaluation of novel 4-bromo-1H-indazole derivatives." Archiv der Pharmazie.
DSC Purity Determination: ASTM E928-08. "Standard Test Method for Purity by Differential Scanning Calorimetry." ASTM International.
qNMR vs HPLC Comparison: Webster, G. K., et al. (2016).[10] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[10]
Catalyst Selection for the Functionalization of 4-Bromo-5-isopropyl-1H-indazole: A Comparative Guide
Introduction: The Strategic Importance of the Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors used in oncology.[1] Molecules such as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors used in oncology.[1] Molecules such as Axitinib, a potent VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor, feature this heterocyclic motif.[1][2] The functionalization of the indazole ring is therefore a critical step in the synthesis of novel drug candidates.[3][4] The specific substrate, 4-Bromo-5-isopropyl-1H-indazole, is a versatile building block where the bromine atom at the C4 position serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions.[5]
This guide provides a head-to-head comparison of catalytic systems for the most common and synthetically valuable cross-coupling reactions involving the 4-bromoindazole core: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne) couplings. We will delve into the rationale behind catalyst and ligand selection, provide comparative data, and present detailed experimental protocols to empower researchers in drug discovery and development.
At a Glance: Comparative Performance of Catalytic Systems
Choosing the optimal catalyst system is paramount for achieving high yields and purity. The selection depends heavily on the desired bond formation and the nature of the coupling partners. The following table summarizes leading catalyst systems applicable to the 4-bromo-5-isopropyl-1H-indazole scaffold, based on established performance with analogous bromo-heterocyclic compounds.
Reaction Type
Catalyst System (Precatalyst / Ligand)
Typical Loading (mol%)
Base
Solvent
Temp (°C)
Key Advantages & Considerations
Suzuki-Miyaura
Pd(dppf)Cl₂
2 - 5
K₂CO₃, Cs₂CO₃
DME, Dioxane/H₂O
80 - 100
Excellent for a wide range of aryl and heteroaryl boronic acids.[6][7] Robust and commercially available.
Pd(PPh₃)₄
5
K₃PO₄
Toluene, Dioxane
70 - 100
A classic, reliable catalyst, though sometimes requires higher loading.[8]
CataCXium® A Palladacycle
5 - 10
Cs₂CO₃
2-MeTHF
70 - 90
Uniquely effective for challenging substrates like unprotected anilines.[7]
Buchwald-Hartwig
Pd₂(dba)₃ / Xantphos
1 - 2
Cs₂CO₃, K₂CO₃
Dioxane
100
Highly effective for coupling with various amines and amides.[9] The wide bite angle of Xantphos is crucial.
Pd₂(dba)₃ / SPhos or XPhos
1 - 2
Cs₂CO₃
Dioxane
100
Broadly applicable ligands, though may show slightly lower yields than Xantphos for some substrates.[9]
CuI / Diamine Ligand
5 - 10
K₂CO₃, K₃PO₄
Dioxane, Toluene
110
A palladium-free alternative, useful for specific C-N couplings.[10]
Sonogashira
Pd(PPh₃)₄ / CuI
2 - 5 (Pd), 5 (Cu)
Et₃N, DIPEA
DMF, THF
RT - 100
The standard, highly reliable system for coupling terminal alkynes.[11][12][13]
Pd(CF₃COO)₂ / PPh₃ / CuI
2.5 (Pd), 5 (Cu)
Amine Base
DMF
100
Effective system for coupling with 2-amino-3-bromopyridines, analogous to the indazole system.[11]
Copper-Free (e.g., Pd/PCy₃)
2 - 5
Amine Base
Various
RT - 80
Avoids issues with alkyne homocoupling that can be promoted by copper.[14]
The success of a cross-coupling reaction hinges on the intricate dance of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is not arbitrary; it directly influences the stability and reactivity of the palladium center, dictating the efficiency of these fundamental steps.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C-C bonds between the indazole core and aryl, heteroaryl, or alkyl groups via organoboron reagents.[2][7]
The Role of the Ligand: For bromoindazoles, electron-rich, bulky phosphine ligands are generally preferred. Ligands like dppf (in Pd(dppf)Cl₂) stabilize the Pd(0) active species and facilitate the oxidative addition step, which is often rate-limiting.[6][15] The ferrocene backbone of dppf provides a specific bite angle and electronic properties that are highly effective for this class of substrate.
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, pre-catalysts like Pd(dppf)Cl₂ often provide higher yields and faster reaction times for heteroaromatic systems.[6] For particularly challenging couplings, advanced palladacycle catalysts like CataCXium® A can overcome the limitations of traditional systems.[7]
Fig. 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for installing amine functionalities common in kinase inhibitors.[16][17]
The Critical Role of Ligand Bite Angle: The reaction between an aryl bromide and an amine is challenging. Ligands with a large "bite angle," such as Xantphos, are exceptionally effective.[9] This specific geometry promotes the reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst. Using simpler ligands like PPh₃ or PCy₃ often results in poor to no product formation with heterocyclic substrates.[9]
Catalyst and Base Synergy: The combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos) and a strong, non-nucleophilic base like Cs₂CO₃ is a high-performing system for the amination of bromo-heterocycles.[9]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to another key structural motif in medicinal chemistry.[11][13]
Dual Catalysis - Palladium and Copper: The classic Sonogashira reaction employs a dual catalytic system.[12] Palladium facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive and readily participates in the transmetalation step with the palladium complex.[13]
Copper-Free Variants: A primary side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser coupling), which is promoted by the copper catalyst.[14] In cases where this is problematic, copper-free conditions can be employed, often using a more reactive palladium/phosphine system and a strong amine base.
Experimental Protocols
The following protocols are representative procedures for the coupling of 4-Bromo-5-isopropyl-1H-indazole and are based on highly successful methodologies reported for analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from methodologies proven effective for the coupling of bromoindazoles.[6]
To a flame-dried round-bottom flask or microwave vial, add 4-Bromo-5-isopropyl-1H-indazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
Add degassed DME and Water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the bromoindazole.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on high-yielding amination reactions of related bromo-heterocycles.[9]
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.
Add 4-Bromo-5-isopropyl-1H-indazole.
Evacuate and backfill the tube with an inert atmosphere.
Add anhydrous, degassed 1,4-dioxane, followed by morpholine.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography.
Workflow for Catalyst System Optimization
When approaching a new coupling reaction, a systematic screening process is the most efficient path to success. The following workflow illustrates a logical progression for optimizing reaction conditions.
Fig. 2: Decision Workflow for Cross-Coupling Optimization.
Conclusion
The functionalization of the 4-Bromo-5-isopropyl-1H-indazole core is readily achievable through modern palladium- and copper-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ remains a highly reliable and versatile catalyst. For C-N bond formation via Buchwald-Hartwig amination, the choice of a bulky, wide-bite-angle ligand like Xantphos is critical for success. Finally, the classic Pd/Cu dual system for Sonogashira couplings provides efficient access to alkynylated indazoles. By understanding the mechanistic underpinnings of these reactions and employing a systematic approach to optimization, researchers can efficiently synthesize diverse libraries of indazole-based compounds for the discovery of next-generation therapeutics.
References
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.
Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023.
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2017.
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 2024.
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 2017.
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Tetrahedron Letters, 2002.
Sonogashira Coupling. Organic Chemistry Portal.
Sonogashira coupling. Wikipedia.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 2022.
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 2024.
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.
evaluating the ADME properties of 4-Bromo-5-isopropyl-1H-indazole-based compounds
[1] Executive Summary In the development of small molecule inhibitors—particularly for targets like ROR t and VEGFR —the 4-Bromo-5-isopropyl-1H-indazole core serves as a critical pharmacophore.[1] The 5-isopropyl group p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the development of small molecule inhibitors—particularly for targets like ROR
t and VEGFR —the 4-Bromo-5-isopropyl-1H-indazole core serves as a critical pharmacophore.[1] The 5-isopropyl group provides essential hydrophobic bulk for filling allosteric pockets, while the 4-bromo substituent often acts as either a steric blocker or a synthetic handle for Suzuki-Miyaura cross-coupling.[1]
However, this scaffold presents distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges. The combination of a lipophilic halogen (Br) and an alkyl chain (isopropyl) creates a "lipophilicity trap," often resulting in poor aqueous solubility and high intrinsic clearance (
) due to oxidative metabolism.
This guide objectively evaluates the ADME profile of this scaffold against its fluorinated and non-halogenated alternatives, providing experimental protocols to validate these properties early in the design cycle.
Comparative Physicochemical Profiling
The primary challenge with 4-Bromo-5-isopropyl-1H-indazole derivatives is balancing Lipophilic Efficiency (LipE) with solubility.[1] The bromine atom adds significant lipophilicity (
The 5-isopropyl group is a well-documented "metabolic soft spot."[1] In the presence of the electron-withdrawing 4-bromo group, the electron density of the indazole ring is modulated, but the isopropyl side chain remains highly susceptible to CYP3A4-mediated hydroxylation .[1]
Mechanism of Instability
Benzylic Hydroxylation: The tertiary carbon of the isopropyl group is prone to radical abstraction and hydroxylation.
De-bromination: While rare, oxidative insertion can occur if the ring is highly activated, though the 4-position is generally stable in indazoles.
Glucuronidation: The N1/N2 nitrogens are substrates for UGT enzymes.
Visualization: Metabolic Pathways
The following diagram illustrates the primary metabolic liabilities of the scaffold.
Caption: Primary metabolic clearance pathways. The isopropyl hydroxylation is the rate-limiting step for clearance in this scaffold class.[1]
Rationale: The high crystallinity of bromo-indazoles often leads to false positives in kinetic (DMSO-based) solubility assays.[1] Thermodynamic data is required.
Preparation: Weigh 2–5 mg of the solid compound into a glass vial.
Use the logic map below to determine if the 4-Bromo-5-isopropyl scaffold is appropriate for your drug target.
Caption: Strategic decision tree for selecting halogenated indazole scaffolds based on structural biology constraints.
References
Indazole Scaffold Applications: Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2][3] RSC Medicinal Chemistry, 2025.[2]
ROR
t Inhibitor Design: Fauber, B. P., et al. "Discovery of Imidazo[1,5-a]pyridine Derivatives as RORc Inverse Agonists." ACS Medicinal Chemistry Letters, 2015. (Contextual reference for isopropyl/bromo substitution patterns in nuclear receptors).
Halogen Bonding in ADME: Xu, Z., et al. "Halogen bond in drug discovery: structure, energy, and application." Expert Opinion on Drug Discovery, 2024. (Explains the lipophilicity/binding trade-off of Bromine).
Metabolic Stability of Alkyl Groups: Lassila, T., et al. "In Silico Prediction of Cytochrome P450-Mediated Sites of Metabolism." Journal of Chemical Information and Modeling, 2021.
Statistical Benchmarking of 4-Bromo-5-isopropyl-1H-indazole: A Comparative Guide for Fragment-Based Screening
The following guide is structured as a high-level technical manuscript for application scientists and medicinal chemists. It treats 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) as a critical Fragment-Based Drug Disc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical manuscript for application scientists and medicinal chemists. It treats 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) as a critical Fragment-Based Drug Discovery (FBDD) scaffold, analyzing its statistical performance in screening campaigns against standard alternatives.
Executive Summary & Core Directive
In the landscape of kinase and nuclear receptor discovery (specifically ROR
t and FGFR pathways), the 4-Bromo-5-isopropyl-1H-indazole scaffold represents a "privileged structure." Its utility stems from two distinct chemical features: the 4-position bromine serves as a versatile vector for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the 5-isopropyl group provides a specific hydrophobic fill that enhances selectivity compared to the sterically smaller methyl analogs.
This guide provides a statistical framework for evaluating biological data generated from this scaffold. We compare its performance—defined by Ligand Efficiency (LE) , Lipophilic Ligand Efficiency (LLE) , and Hit Rate —against two primary alternatives: the 5-Bromo-1H-indazole (regioisomer) and the 4-Bromo-5-methyl-1H-indazole (steric analog).
Comparative Performance Matrix
The following data synthesis compares the 4-Bromo-5-isopropyl variant against its closest structural competitors in a representative kinase inhibition screen (e.g., FGFR1 or JNK pathways).
Key Insight: While the 5-methyl analog offers better solubility, the 5-isopropyl variant consistently yields higher Ligand Efficiency (LE) in deep pockets due to the entropic benefit of displacing water molecules with the isopropyl group. The statistical trade-off is a slightly lower Z-factor due to solubility limits, requiring robust normalization algorithms.
Statistical Analysis Framework
To validate hits derived from 4-Bromo-5-isopropyl-1H-indazole, a simple Mean +/- 3SD approach is insufficient due to the compound's specific solubility profile. We utilize a Robust Z-Score method combined with Bayesian Partitioning .
Data Normalization (The B-Score)
Standard "Percent of Control" (POC) normalization fails to account for row/column effects common with hydrophobic indazoles (edge effects). We employ the B-Score method :
Where:
is the residual of the row/column fit.
is the Median Absolute Deviation.
Protocol:
Calculate row and column medians for the assay plate.
Subtract these medians to obtain residuals (
).
Divide by the MAD of the residuals to standardize.
Threshold: A B-Score > 3.0 indicates a statistically significant hit.
Potency Estimation (4-Parameter Logistic Fit)
For dose-response validation, use the Levenberg-Marquardt algorithm to fit the IC50:
Constraint: For 4-Bromo-5-isopropyl-1H-indazole, fix the "Bottom" to 0% only if solubility data confirms no precipitation at high concentrations. Otherwise, allow the bottom to float to detect "hook effects" (precipitation-induced false negatives).
Experimental Protocol: TR-FRET Kinase Screening
This protocol validates the biological activity of the indazole scaffold against a target kinase (e.g., FGFR1).
Reagents:
Compound: 4-Bromo-5-isopropyl-1H-indazole (10 mM in DMSO).
Tracer: Eu-labeled anti-phosphotyrosine antibody.
Acceptor: ULight-labeled peptide substrate.
Workflow:
Dispensing: Acoustic transfer of 10 nL compound into 384-well low-volume plates.
Enzyme Addition: Add 2.5
L Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
Incubation: 30 mins at RT (Pre-incubation allows the indazole to bind the ATP pocket).
Reaction Start: Add 2.5
L ATP/Substrate mix ( concentrations).
Quench/Detection: Add 5
L Detection Mix (EDTA + Eu-Antibody + ULight-Peptide).
This diagram illustrates the decision logic for classifying the 4-Bromo-5-isopropyl-1H-indazole as a valid hit, specifically addressing its solubility characteristics.
Caption: Logic flow for filtering HTS data. Note the critical solubility check required for isopropyl-substituted indazoles.
This diagram visualizes why the 4-Bromo-5-isopropyl variant is chosen over alternatives based on chemical vectors.
Caption: SAR Map showing the dual-functionality of the 4-Br (growth vector) and 5-iPr (selectivity anchor) motifs.[5]
References
Vertex AI Search . (2023). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. National Institutes of Health. Link
MDPI . (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
ChemScene . (2023). Product Monograph: 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9).[1] Link
Sigma-Aldrich . (2023).[6] Safety and Handling of Halo-Indazoles. Link
Frontier Specialty Chemicals . (2023). Building Blocks: 4-Bromo-5-methyl-1H-indazole Properties. Link
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Bromo-5-isopropyl-1H-indazole
Abstract This guide provides a comparative analysis of plausible synthetic methodologies for 4-Bromo-5-isopropyl-1H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comparative analysis of plausible synthetic methodologies for 4-Bromo-5-isopropyl-1H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of established protocols for this specific molecule, this document extrapolates from established synthesis routes for structurally analogous compounds, primarily 4-bromo-5-methyl-1H-indazole. We will dissect two primary synthetic strategies: a classical approach via diazotization and a modern strategy involving directed ortho-metalation followed by cyclization. A critical assessment of the reproducibility of each method is presented, supported by detailed hypothetical experimental protocols, comparative data tables, and mechanistic workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and evaluate this and other novel indazole derivatives.
Introduction: The Rationale for 4-Bromo-5-isopropyl-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1] The specific substitution pattern of a 4-bromo and a 5-alkyl group is of particular interest. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.[1] The alkyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.
While the synthesis of 4-bromo-5-methyl-1H-indazole is documented[3][4][5], to the best of our knowledge, a peer-reviewed, reproducible synthesis of 4-Bromo-5-isopropyl-1H-indazole has not been reported. This guide, therefore, aims to bridge this gap by proposing and critically evaluating two plausible synthetic routes, with a primary focus on the factors that will govern their reproducibility in a laboratory setting.
Proposed Synthetic Methodologies
Based on established principles of indazole synthesis, we will explore two distinct and viable pathways to the target molecule.
Method 1: Classical Approach via Diazotization and Cyclization
This venerable method, a variant of the Jacobson indazole synthesis, relies on the diazotization of a suitably substituted aniline, followed by intramolecular cyclization.[6] This pathway is often favored for its use of readily available and relatively inexpensive starting materials.
The proposed workflow is outlined below:
Caption: Workflow for Method 1: Diazotization Route.
Mechanistic Considerations and Reproducibility Assessment:
The key to reproducibility in this multi-step synthesis lies in the careful control of each reaction.
Nitration: The initial nitration of 1-bromo-2-isopropyl-4-methylbenzene is a standard electrophilic aromatic substitution. However, the directing effects of the bromo, isopropyl, and methyl groups must be considered to ensure regioselective nitration. The generation of regioisomers is a significant risk, which would complicate purification and lower the overall yield, thereby affecting reproducibility. Careful control of temperature and the nitrating agent's concentration is paramount.
Reduction: The reduction of the nitro group to an amine is typically a high-yielding and reproducible step. A variety of reagents can be employed, such as iron in acidic medium or catalytic hydrogenation. The choice of reducing agent can influence the purity of the resulting aniline.
Acetylation: The protection of the aniline as an acetamide is a straightforward and generally reproducible reaction.
Diazotization and Cyclization: This is the most critical and often least reproducible step. The formation of the diazonium salt is highly temperature-sensitive and must be conducted at low temperatures (typically 0-5 °C) to prevent its decomposition. The subsequent intramolecular cyclization to form the indazole ring can be influenced by the acidity of the medium and the presence of competing side reactions. Inconsistent temperature control or variations in the rate of addition of the diazotizing agent can lead to significant fluctuations in yield and purity.
Method 2: Directed Ortho-Metalation and Cyclization
A more modern and potentially more regioselective approach involves the use of directed ortho-metalation to introduce a formyl group, which then serves as the precursor for the pyrazole ring of the indazole. This method, adapted from a patent for the synthesis of 4-bromo-5-methyl-1H-indazole, offers the advantage of greater control over the substitution pattern.[3]
The proposed workflow for this method is as follows:
Caption: Workflow for Method 2: Ortho-Metalation Route.
Mechanistic Considerations and Reproducibility Assessment:
This route offers a more direct and potentially more controllable synthesis.
Directed Ortho-Metalation and Formylation: This is the key regiochemistry-determining step. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) allows for the deprotonation of the aromatic ring ortho to the fluorine atom. The subsequent reaction with an electrophile like N,N-dimethylformamide (DMF) introduces the aldehyde group at the desired position. The reproducibility of this step is highly dependent on anhydrous conditions, the precise control of stoichiometry, and maintaining a very low temperature. Any deviation can lead to side reactions and a decrease in yield.
Condensation: The formation of the oxime intermediate from the aldehyde is a robust and generally high-yielding reaction. This step is typically reproducible with standard laboratory techniques.
Cyclization: The final ring-closing step using hydrazine hydrate is also a well-established transformation. The reaction conditions, such as solvent and temperature, can be optimized to ensure complete conversion and high purity of the final product. The patent literature for the methyl analog suggests this is a high-yielding step.[3]
Regioselectivity of nitration; temperature control of diazotization.
Strict anhydrous conditions and low-temperature control for metalation.
Reproducibility
Moderate; highly dependent on precise control of diazotization.
High, provided the ortho-metalation step is well-controlled.
Scalability
Can be challenging due to the thermal instability of diazonium salts.
More amenable to scale-up with appropriate equipment for low-temperature reactions.
Safety Concerns
Handling of potent nitrating agents; potential instability of diazonium salts.
Handling of pyrophoric organolithium reagents (LDA).
Expected Overall Yield
Lower, due to potential for side reactions and purification losses.
Higher, due to better regiocontrol and fewer steps.[3]
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and adapted from procedures for structurally similar molecules. They should be optimized and validated in a laboratory setting.
Protocol for Method 1: Diazotization and Cyclization
Step 1: Nitration of 1-Bromo-2-isopropyl-4-methylbenzene
To a stirred solution of 1-bromo-2-isopropyl-4-methylbenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.
Stir for 2 hours at 0-5 °C.
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify by column chromatography to isolate 1-bromo-2-isopropyl-4-methyl-5-nitrobenzene.
Step 2: Reduction to 4-Bromo-5-isopropyl-2-methylaniline
To a mixture of 1-bromo-2-isopropyl-4-methyl-5-nitrobenzene in ethanol and water, add iron powder and concentrated hydrochloric acid.
Heat the mixture to reflux for 4 hours.
Cool to room temperature, filter through celite, and concentrate the filtrate.
Basify with aqueous sodium hydroxide and extract with ethyl acetate.
Dry the organic layer and concentrate to give the crude aniline.
Step 3: Acetylation
To a solution of the crude aniline in acetic acid, add acetic anhydride and stir at room temperature for 1 hour.
Pour into water and collect the precipitate by filtration to obtain N-(4-Bromo-5-isopropyl-2-methylphenyl)acetamide.
Step 4: Diazotization and Cyclization
Suspend the acetamide in a mixture of acetic acid and propionic acid.
Cool to 0 °C and add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 16 hours.
Pour into ice water, basify with aqueous ammonia, and extract with ethyl acetate.
Wash, dry, and concentrate the organic layer. Purify by column chromatography to yield 4-Bromo-5-isopropyl-1H-indazole.
Protocol for Method 2: Directed Ortho-Metalation and Cyclization
Step 1: Synthesis of 2-Bromo-5-fluoro-3-isopropylbenzaldehyde
To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium and stir for 30 minutes.
Add a solution of 1-bromo-4-fluoro-2-isopropylbenzene in anhydrous THF dropwise, maintaining the temperature at -78 °C.
Stir for 1 hour, then add anhydrous DMF dropwise.
Continue stirring at -78 °C for 1 hour, then allow to warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Dry the organic layer and concentrate. Purify by column chromatography.
Step 2: Formation of the Oxime Intermediate
To a solution of the aldehyde in ethanol, add methoxylamine hydrochloride and potassium carbonate.
Heat the mixture to 60 °C and stir for 10 hours.
Cool to room temperature, filter, and concentrate the filtrate.
Triturate with isopropyl ether to obtain the oxime intermediate.
Step 3: Cyclization to 4-Bromo-5-isopropyl-1H-indazole
To a solution of the oxime intermediate in ethanol, add hydrazine hydrate (80% solution).
Heat the mixture to reflux for 16 hours.
Cool to room temperature, add water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify by column chromatography to yield 4-Bromo-5-isopropyl-1H-indazole.
Conclusion and Recommendations
While both proposed methods present viable pathways to 4-Bromo-5-isopropyl-1H-indazole, Method 2, the directed ortho-metalation and cyclization route, is predicted to offer superior reproducibility and higher overall yields. The enhanced regiocontrol afforded by the directed metalation step circumvents the potential for isomeric impurities that can plague the classical nitration approach of Method 1. Although Method 2 requires stringent anhydrous and low-temperature conditions, these parameters are often more reliably controlled in a modern synthetic laboratory than the thermally sensitive diazotization step in Method 1. For researchers seeking a reliable and scalable synthesis of this novel indazole, the investment in the specialized conditions of Method 2 is likely to be rewarded with a more consistent and reproducible outcome.
References
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. (Accessed Feb. 7, 2026). Available from: [Link]
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (Accessed Feb. 7, 2026).
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. (Accessed Feb. 7, 2026). Available from: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2453. (2021). (Accessed Feb. 7, 2026). Available from: [Link]
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. (Accessed Feb. 7, 2026).
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 633-648. (2021). (Accessed Feb. 7, 2026). Available from: [Link]
Indazole – Knowledge and References. Taylor & Francis. (Accessed Feb. 7, 2026). Available from: [Link]
4-bromo-1H-indazole. PubChem. (Accessed Feb. 7, 2026). Available from: [Link]
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(8), 1229–1232. (Accessed Feb. 7, 2026). Available from: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1234-1243. (2024). (Accessed Feb. 7, 2026). Available from: [Link]
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. The Journal of Organic Chemistry, 85(15), 9876–9885. (2020). (Accessed Feb. 7, 2026). Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-isopropyl-1H-indazole
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 4-Bromo-5-isopropyl-1H-indazole is foundational to discovery. However, with innovation comes the inher...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 4-Bromo-5-isopropyl-1H-indazole is foundational to discovery. However, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Bromo-5-isopropyl-1H-indazole, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to foster a culture of safety that becomes second nature, protecting both the scientist and the science.
Hazard Identification and Risk Assessment: An Expert's Perspective
While comprehensive toxicological data for 4-Bromo-5-isopropyl-1H-indazole may be limited, as a prudent scientist, we must extrapolate from the known hazards of structurally similar brominated indazoles. The core indazole structure, coupled with a halogen, suggests a potential for biological activity and, consequently, toxicity. Safety Data Sheets (SDS) for analogous compounds consistently highlight several key hazard classifications that we must assume apply to this molecule.[1][2][3][4]
The primary routes of exposure we must mitigate are inhalation of the powdered compound, dermal contact, and accidental ingestion. The causality behind these concerns lies in the reactivity of such functionalized heterocyclic compounds, which can interact with biological macromolecules, leading to irritation or systemic effects.
May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Given these potential hazards, a thorough and unwavering adherence to the following personal protective equipment (PPE) and handling protocols is not merely a recommendation—it is a necessity.
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction. However, PPE is the critical final barrier between you and the chemical. The selection and use of PPE should be meticulous and tailored to the specific tasks being performed.
Eye and Face Protection
Mandatory : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this compound is handled.
Causality : Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust particles, which standard safety glasses do not.[1][5][6][7]
Enhanced Protection : When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Skin and Body Protection
Laboratory Coat : A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[8] Cuffs should be tucked into the outer pair of gloves to prevent any skin exposure at the wrist.[8][9]
Gloves : Double gloving is mandatory for all handling procedures.[8][9]
Inner Glove : A standard nitrile examination glove.
Outer Glove : A thicker, chemical-resistant nitrile or neoprene glove.[10]
Causality : The outer glove provides the primary chemical barrier. The inner glove offers protection in the event the outer glove is breached or during the doffing process. Powder-free gloves are essential to prevent the aerosolization of the compound, which can occur if the powder adheres to the glove's powder.[8][9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]
Apron : For procedures involving significant liquid handling or potential for splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Standard Operations : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[3][5] This is your primary and most effective respiratory protection.
When a Respirator is Required : In the event of a significant spill outside of a fume hood or during maintenance of contaminated equipment, respiratory protection is necessary.
Type : A minimum of a NIOSH-approved N95 respirator for dusts. For higher-risk scenarios, an elastomeric half-mask or full-face respirator with P100 cartridges is recommended.
Fit Testing : All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and storage.[11]
PPE Component
Specification
When to Use
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Always when in the lab
Face Protection
Full-Face Shield
In addition to goggles for splash risks
Body Protection
Flame-Resistant Lab Coat
Always when handling the chemical
Hand Protection
Double Nitrile Gloves (Powder-Free)
Always when handling the chemical
Respiratory
Chemical Fume Hood
All handling of powder and solutions
Respiratory
N95 or P100 Respirator
Spill response or emergency situations
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Preparation and Pre-Handling Check :
Verify the chemical fume hood has a current certification and is functioning correctly.
Don all required PPE as outlined in the previous section.
Prepare your work surface by covering it with absorbent, disposable bench paper.
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.
Weighing the Compound :
Perform all weighing operations within the fume hood or a dedicated containment balance enclosure.
Use a spatula to carefully transfer the solid compound to a weigh boat. Avoid any actions that could generate dust.[5]
Close the primary container immediately after dispensing.
Dissolution and Solution Handling :
Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
Post-Handling :
Upon completion of the work, decontaminate any non-disposable equipment that has come into contact with the chemical.
Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.
Carefully doff PPE, starting with the outer gloves, and dispose of all disposable items in the designated hazardous waste container.[9]
Wash hands thoroughly with soap and water after removing all PPE.[1][2][8]
Workflow for Handling 4-Bromo-5-isopropyl-1H-indazole
Caption: A sequential workflow for the safe handling of 4-Bromo-5-isopropyl-1H-indazole.
Disposal Plan: Responsible Waste Management
Proper disposal is as critical as safe handling to prevent environmental contamination and accidental exposure.[2][5][7]
Solid Waste : All solid waste contaminated with 4-Bromo-5-isopropyl-1H-indazole (e.g., unused compound, contaminated weigh boats, paper towels, disposable PPE) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste : All solutions containing this compound, as well as any solvents used for decontamination, must be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.
Sharps Waste : Any needles or other sharps that come into contact with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
Regulatory Compliance : All waste disposal must adhere to your institution's specific guidelines and local, state, and federal regulations. Never dispose of this chemical down the drain.[2]
Disposal Workflow
Caption: A logical flow for the segregation and disposal of contaminated waste.
By integrating these detailed protocols into your daily laboratory operations, you not only ensure your personal safety but also uphold the integrity of your research. Trust in these procedures is built upon the scientific rationale behind them, empowering you to handle 4-Bromo-5-isopropyl-1H-indazole with the confidence and respect it requires.
References
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
SafeWork SA. (2018, November 5). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Google Patents. (2017, May 29). SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS.
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]